2-Hydroxyundecanoyl-CoA
Description
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Properties
Molecular Formula |
C32H56N7O18P3S |
|---|---|
Molecular Weight |
951.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyundecanethioate |
InChI |
InChI=1S/C32H56N7O18P3S/c1-4-5-6-7-8-9-10-11-20(40)31(45)61-15-14-34-22(41)12-13-35-29(44)26(43)32(2,3)17-54-60(51,52)57-59(49,50)53-16-21-25(56-58(46,47)48)24(42)30(55-21)39-19-38-23-27(33)36-18-37-28(23)39/h18-21,24-26,30,40,42-43H,4-17H2,1-3H3,(H,34,41)(H,35,44)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48) |
InChI Key |
MEZADCKPYBSFTF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 2-Hydroxyundecanoyl-CoA in the Alpha-Oxidation of Straight-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of 2-hydroxyundecanoyl-CoA as a key intermediate in the alpha-oxidation of straight-chain fatty acids. Alpha-oxidation is a crucial metabolic pathway for the degradation of fatty acids that are not substrates for the more common beta-oxidation pathway, either due to branching or, as discussed herein, the presence of a hydroxyl group at the alpha-carbon. This document details the enzymatic steps involved, with a particular focus on the cleavage of 2-hydroxyacyl-CoA molecules by the 2-hydroxyacyl-CoA lyase (HACL) enzymes. We present the distinct roles and subcellular localizations of the two known HACL isoenzymes, HACL1 and HACL2, and discuss the regulation of this pathway. Furthermore, this guide includes detailed experimental protocols for the synthesis of this compound and the measurement of HACL activity, alongside a summary of available quantitative data to support further research and drug development in this area.
Introduction to Alpha-Oxidation of 2-Hydroxy Fatty Acids
Fatty acid oxidation is a fundamental process for energy production and lipid homeostasis. While beta-oxidation is the primary pathway for the degradation of most fatty acids, a specialized pathway known as alpha-oxidation exists to handle specific fatty acid structures.[1] One critical role of alpha-oxidation is the metabolism of 2-hydroxy fatty acids. These molecules, characterized by a hydroxyl group on the second carbon, are found in various tissues, particularly in the brain as components of sphingolipids.[2] The alpha-oxidation of straight-chain 2-hydroxy fatty acids results in the removal of one carbon atom, producing an odd-chain fatty acid.[3] This guide focuses on this compound, a C11 derivative, as a representative substrate for this pathway.
The alpha-oxidation of a 2-hydroxy fatty acid is a multi-step process that occurs across different subcellular compartments, primarily the peroxisome and the endoplasmic reticulum.[3][4] The core reaction involves the cleavage of the C1-C2 bond of the 2-hydroxyacyl-CoA intermediate.[5]
The Central Role of 2-Hydroxyacyl-CoA Lyase (HACL)
The key enzymatic step in the alpha-oxidation of 2-hydroxy fatty acids is the cleavage of the 2-hydroxyacyl-CoA intermediate. This reaction is catalyzed by a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme called 2-hydroxyacyl-CoA lyase (HACL).[5][6] This cleavage yields two products: a fatty aldehyde that is one carbon shorter than the original substrate, and formyl-CoA.[2][6] In mammals, two isozymes of HACL have been identified: HACL1 and HACL2.[3]
HACL1: The Peroxisomal Lyase
HACL1 is primarily located in the peroxisomes.[3][5] Initially, it was characterized for its role in the alpha-oxidation of 3-methyl-branched fatty acids like phytanic acid.[5][6] However, subsequent research has demonstrated that HACL1 can also process straight-chain 2-hydroxyacyl-CoAs.[5][7] This enzyme is a homotetramer and contains a peroxisomal targeting signal (PTS1) at its C-terminus, which directs its import into the peroxisome.[5]
HACL2: The Endoplasmic Reticulum Lyase
HACL2 is localized to the endoplasmic reticulum (ER).[3] It shares high sequence homology with HACL1 but exhibits different substrate preferences.[3] Studies suggest that HACL2 plays a more significant role than HACL1 in the alpha-oxidation of straight-chain 2-hydroxy fatty acids, particularly very-long-chain fatty acids (VLCFAs).[3][8] This differential activity and localization suggest a coordinated effort between the peroxisome and the ER in the metabolism of these lipids.
Substrate Specificity
Research indicates that HACL1 has a higher activity towards 3-methyl-branched acyl-CoAs, while HACL2 is more active towards straight-chain 2-hydroxyacyl-CoAs.[2][3] This suggests a division of labor between the two enzymes based on the structure of the fatty acid substrate. For this compound, a straight-chain substrate, HACL2 in the endoplasmic reticulum is likely the primary enzyme responsible for its cleavage.
The Alpha-Oxidation Pathway of this compound
The degradation of a 2-hydroxy fatty acid like 2-hydroxyundecanoic acid via alpha-oxidation can be summarized in the following steps:
-
Activation: The 2-hydroxy fatty acid is first activated to its coenzyme A (CoA) ester, this compound. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and Mg2+.[5]
-
Cleavage: The this compound is then cleaved by a 2-hydroxyacyl-CoA lyase (predominantly HACL2 in the ER for straight-chain substrates) into decanal (B1670006) (a C10 fatty aldehyde) and formyl-CoA.[2][3] This is a thiamine pyrophosphate (TPP)-dependent reaction.[5]
-
Oxidation of the Aldehyde: The resulting decanal is oxidized to decanoic acid by an aldehyde dehydrogenase.[9]
-
Further Metabolism: Decanoic acid can then enter the beta-oxidation pathway for complete degradation and energy production. The formyl-CoA is rapidly hydrolyzed to formate, which can then be converted to carbon dioxide.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. physoc.org [physoc.org]
- 8. mdpi.com [mdpi.com]
- 9. Production of long-chain hydroxy fatty acids by Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of 2-Hydroxy Fatty Acids: A Technical Guide to Their Discovery and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy fatty acids (2-HFAs) are a unique class of lipids that play a critical role in various physiological and pathological processes. Their discovery and the elucidation of their biosynthetic pathways have opened new avenues for understanding and potentially treating a range of diseases, particularly those affecting the nervous system and the skin. This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of 2-HFAs, with a focus on the core enzyme, Fatty Acid 2-Hydroxylase (FA2H). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of lipid biology and therapeutics.
Discovery and Significance
The presence of fatty acids with a hydroxyl group at the second carbon position has been known for decades, primarily as components of sphingolipids in specific tissues.[1] A pivotal moment in the field was the characterization of the enzyme responsible for their synthesis, Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene.[2] This discovery provided a molecular handle to investigate the biological functions of 2-HFAs and their roles in disease.
Mutations in the FA2H gene are directly linked to a severe neurodegenerative disorder known as hereditary spastic paraplegia 35 (SPG35), also referred to as fatty acid hydroxylase-associated neurodegeneration (FAHN).[3] This genetic link underscores the indispensable role of 2-HFAs in maintaining the integrity and function of the central nervous system. 2-HFAs are integral components of myelin, the protective sheath that insulates nerve fibers, and are also crucial for the barrier function of the skin.[4]
Biosynthesis of 2-Hydroxy Fatty Acids
The primary pathway for the synthesis of 2-HFAs in mammals is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme is an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum.[3]
The biosynthesis of a 2-hydroxy fatty acid via the FA2H pathway can be visualized as follows:
FA2H catalyzes the stereospecific hydroxylation of the alpha-carbon of fatty acids, producing the (R)-enantiomer of 2-hydroxy fatty acids.[5] The enzyme exhibits a preference for very-long-chain fatty acids (VLCFAs), such as tetracosanoic acid (C24:0).[3] The resulting 2-HFA is then incorporated into ceramides (B1148491) by ceramide synthases, forming 2-hydroxy ceramides, which are precursors for more complex 2-hydroxylated sphingolipids like galactosylceramides and sulfatides, abundant in myelin.[2]
While FA2H is the primary enzyme for 2-HFA synthesis, evidence suggests the existence of alternative, less characterized pathways, as some tissues in FA2H knockout mice still contain detectable levels of 2-HFAs.
Quantitative Data
FA2H Enzyme Kinetics
The kinetic properties of FA2H are crucial for understanding its function and for the development of potential therapeutic modulators. While comprehensive kinetic data for a wide range of substrates are still being gathered, the Michaelis-Menten constant (Km) for a key substrate has been determined.
| Substrate | Km (μM) | Vmax | Source |
| Tetracosanoic Acid (C24:0) | < 0.18 | Not Reported | [3] |
Table 1: Kinetic Parameters of Human Fatty Acid 2-Hydroxylase (FA2H). This table summarizes the known Michaelis-Menten constant (Km) for a primary substrate of FA2H. Vmax values are currently not well-documented in the literature.
Distribution of 2-Hydroxy Fatty Acids and FA2H Expression
2-HFAs and the expression of the FA2H gene are not uniformly distributed throughout the body. Their levels are particularly high in tissues where their functions are most critical.
| Tissue | FA2H mRNA Expression (TPM)1 | Predominant 2-Hydroxy Fatty Acids | Key Function |
| Brain (White Matter) | High | C22:0-OH, C24:0-OH, C24:1-OH | Myelin formation and stability |
| Colon | High | Not well characterized | Unknown |
| Skin (Epidermis) | Moderate to High | Very-long-chain 2-HFAs | Permeability barrier function |
| Kidney | Moderate | Not well characterized | Unknown |
| Testis | Low | Not well characterized | Unknown |
| Prostate | Low | Not well characterized | Unknown |
| Pancreas | Low | Not well characterized | Unknown |
1TPM (Transcripts Per Million) values are based on RNA-sequencing data from the Human Protein Atlas and provide a relative measure of gene expression. Table 2: Tissue Distribution of FA2H Expression and Predominant 2-Hydroxy Fatty Acids. This table provides an overview of the relative expression levels of the FA2H gene and the major 2-hydroxy fatty acid species found in various human tissues, along with their primary known functions in those tissues.
Experimental Protocols
Extraction and Quantification of 2-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the key steps for the analysis of 2-HFAs from biological samples.
Methodology:
-
Sample Preparation: Homogenize tissue or cell pellets in a suitable buffer.
-
Lipid Extraction: Perform a total lipid extraction using a standard method such as the Folch procedure (chloroform:methanol, 2:1 v/v).
-
Saponification: Release the fatty acids from complex lipids by saponification with a strong base (e.g., KOH in methanol) at elevated temperature.
-
Derivatization (Methylation): Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a methylating agent like BF3-methanol.
-
Derivatization (Hydroxyl Group): Derivatize the hydroxyl group of the 2-HFAs to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step is crucial for improving the chromatographic properties and obtaining characteristic mass spectra.
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Use a capillary column suitable for FAME analysis (e.g., a polar column).
-
Injection: Inject the derivatized sample in splitless mode.
-
Temperature Program: Employ a temperature gradient to separate the different FAMEs based on their boiling points and polarity.
-
Mass Spectrometer (MS): Operate the MS in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) to monitor characteristic ions of the 2-HFA-TMS derivatives and the internal standard.
-
-
Data Analysis: Quantify the amount of each 2-HFA by comparing the peak area of its characteristic ion to the peak area of a known amount of an appropriate internal standard (e.g., a deuterated 2-HFA).
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay
This assay measures the enzymatic activity of FA2H in a given sample, such as tissue homogenates or cell lysates.
Methodology:
-
Preparation of Microsomes: Isolate the microsomal fraction from the tissue homogenate or cell lysate by differential centrifugation, as FA2H is a membrane-bound enzyme in the endoplasmic reticulum.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
A source of electrons, such as purified cytochrome P450 reductase.
-
The fatty acid substrate (e.g., tetracosanoic acid) solubilized with a carrier like cyclodextrin.
-
-
Enzyme Reaction:
-
Pre-incubate the microsomal preparation with the reaction mixture.
-
Initiate the reaction by adding the fatty acid substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
-
Extraction and Analysis:
-
Add an internal standard (e.g., a deuterated 2-HFA).
-
Extract the lipids from the reaction mixture.
-
Derivatize and analyze the 2-HFA product by GC-MS as described in the protocol above.
-
-
Calculation of Activity: Calculate the FA2H activity based on the amount of 2-HFA product formed per unit of time and per amount of protein in the microsomal fraction.
Conclusion and Future Directions
The discovery of 2-hydroxy fatty acids and the enzyme responsible for their synthesis, FA2H, has significantly advanced our understanding of lipid biology and its role in human health and disease. The strong association of FA2H dysfunction with severe neurodegenerative diseases highlights the critical importance of these lipids. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the roles of 2-HFAs in various physiological and pathological contexts.
Future research should focus on several key areas:
-
Elucidating the full substrate specificity and kinetic parameters of FA2H.
-
Identifying and characterizing the alternative pathways for 2-HFA biosynthesis.
-
Developing a more comprehensive quantitative map of 2-HFA distribution in human tissues.
-
Exploring the potential of modulating FA2H activity or 2-HFA levels as a therapeutic strategy for neurodegenerative diseases, skin disorders, and potentially other conditions.
By continuing to unravel the complexities of 2-hydroxy fatty acid metabolism, the scientific community can pave the way for novel diagnostic and therapeutic interventions for a range of debilitating diseases.
References
- 1. Quantitative and carbon isotope ratio analysis of fatty acids isolated from human brain hemispheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. An Integrated Multi-OMICS Approach Highlights Elevated Non-Esterified Fatty Acids Impact BeWo Trophoblast Metabolism and Lipid Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of 2-Hydroxyacyl-CoA Lyase in Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyacyl-CoA lyase (HACL1), formerly known as 2-hydroxyphytanoyl-CoA lyase (2-HPCL), is a critical peroxisomal enzyme that plays a pivotal role in the metabolism of specific fatty acids that cannot be processed through the conventional beta-oxidation pathway.[1][2][3] This thiamine (B1217682) pyrophosphate (TPP)-dependent lyase is integral to the alpha-oxidation pathway, a process essential for the degradation of 3-methyl-branched fatty acids and the shortening of 2-hydroxy long-chain fatty acids.[3][4][5] Its function is particularly significant in the liver, where it contributes to the biosynthesis of odd-chain fatty acids and overall lipid homeostasis.[6][7] This guide provides a comprehensive overview of HACL1's function, its biochemical properties, the metabolic pathways it participates in, and detailed experimental protocols for its study.
Core Function and Metabolic Role
HACL1 is a key enzyme in the alpha-oxidation pathway, a catabolic process that removes a single carbon atom from the carboxyl end of a fatty acid. This pathway is crucial for the metabolism of fatty acids that are structurally unsuitable for beta-oxidation due to methyl-branching at the beta-carbon or the presence of a hydroxyl group at the alpha-carbon.[2][6]
The primary substrates for HACL1 are:
-
2-hydroxy-3-methylacyl-CoAs: These are intermediates in the degradation of 3-methyl-branched fatty acids, with phytanic acid being a prominent example.[4][8] Phytanic acid, a derivative of phytol (B49457) found in the diet, cannot undergo beta-oxidation due to its 3-methyl group.
-
2-hydroxy long-chain fatty acyl-CoAs: These are derived from the breakdown of various lipids.[2][4]
The enzymatic reaction catalyzed by HACL1 involves the cleavage of the carbon-carbon bond between the C1 and C2 positions of its 2-hydroxyacyl-CoA substrate. This reaction yields two products: an (n-1) fatty aldehyde and formyl-CoA.[3][4] The fatty aldehyde can then be oxidized to the corresponding carboxylic acid, which is often a substrate for beta-oxidation. Formyl-CoA is typically hydrolyzed to formate.
Metabolic Pathways Involving HACL1
The central metabolic pathway involving HACL1 is the peroxisomal alpha-oxidation of fatty acids . A simplified representation of this pathway for phytanic acid is depicted below.
References
- 1. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. HACL1 2-hydroxyacyl-CoA lyase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EC 4.1.2.63 [iubmb.qmul.ac.uk]
- 6. wikicrow.ai [wikicrow.ai]
- 7. uniprot.org [uniprot.org]
- 8. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Localization of 2-Hydroxyundecanoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the cellular localization and metabolic pathways involved in the degradation of 2-hydroxyundecanoyl-CoA, a hydroxylated medium-odd-chain fatty acid. The metabolism of 2-hydroxy fatty acids is crucial for cellular homeostasis, and its dysregulation has been implicated in various metabolic and neurological disorders. This document details the key organelles—peroxisomes, the endoplasmic reticulum, and mitochondria—and the enzymatic players, including 2-hydroxyacyl-CoA lyase 1 (HACL1) and 2 (HACL2), that orchestrate this process. We present available quantitative data, detailed experimental protocols for studying this metabolic pathway, and visual diagrams to elucidate the complex interplay between different cellular compartments.
Introduction to 2-Hydroxy Fatty Acid Metabolism
2-hydroxy fatty acids are integral components of sphingolipids, particularly abundant in the nervous system and skin.[1] Their catabolism is essential for maintaining lipid balance and preventing cellular toxicity. The primary pathway for the degradation of 2-hydroxy fatty acids is α-oxidation, a process that removes one carbon atom from the carboxyl end of the fatty acid.[2] This is in contrast to the more common β-oxidation pathway that degrades most fatty acids by sequentially removing two-carbon units. For 2-hydroxy fatty acids, the hydroxyl group at the alpha-carbon necessitates this alternative catabolic route.
Key Organelles in this compound Metabolism
The breakdown of this compound is a compartmentalized process, involving a coordinated effort between the peroxisomes, the endoplasmic reticulum, and mitochondria.
-
Peroxisomes: These organelles are a primary site for the α-oxidation of 2-hydroxy fatty acids.[2][3] They house the key enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1), which is essential for the cleavage of 2-hydroxyacyl-CoAs.[1][4]
-
Endoplasmic Reticulum (ER): The ER contains an isozyme of HACL, 2-hydroxyacyl-CoA lyase 2 (HACL2).[1][5] HACL2 also participates in the α-oxidation of 2-hydroxy fatty acids, and appears to play a more significant role in the metabolism of very-long-chain 2-hydroxy fatty acids.[1][6]
-
Mitochondria: While the initial α-oxidation step does not occur in mitochondria, these organelles are crucial for the subsequent metabolism of the product of α-oxidation. The resulting odd-chain fatty acid undergoes β-oxidation within the mitochondria to generate energy.[3][7]
The Metabolic Pathway of this compound
The metabolism of this compound can be dissected into two main stages: peroxisomal/ER-mediated α-oxidation and mitochondrial β-oxidation.
Stage 1: α-Oxidation in Peroxisomes and Endoplasmic Reticulum
The initial step in the degradation of this compound is its cleavage by a 2-hydroxyacyl-CoA lyase.
-
Enzymatic Cleavage: this compound is cleaved by either the peroxisomal HACL1 or the ER-localized HACL2.[1] This reaction is dependent on thiamine (B1217682) pyrophosphate (TPP) and Mg2+.
-
Products: The cleavage reaction yields two products: a C10 aldehyde (decanal) and formyl-CoA.
-
Aldehyde Dehydrogenation: The decanal (B1670006) is then oxidized by an aldehyde dehydrogenase to the corresponding C10 fatty acid, decanoic acid.
-
Formyl-CoA Metabolism: Formyl-CoA is rapidly hydrolyzed to formate, which can then be converted to carbon dioxide.[2]
Stage 2: β-Oxidation of the Resulting Odd-Chain Fatty Acid in Mitochondria
The decanoic acid produced from α-oxidation is an even-chain fatty acid that can be further metabolized. However, if we consider the α-oxidation of a generic even-chain 2-hydroxy fatty acid, the product is an odd-chain fatty acid. The subsequent mitochondrial β-oxidation of this odd-chain fatty acid proceeds as follows:
-
Activation and Transport: The odd-chain fatty acid is activated to its acyl-CoA derivative in the cytoplasm and transported into the mitochondrial matrix via the carnitine shuttle.
-
β-Oxidation Cycles: The odd-chain acyl-CoA undergoes successive rounds of β-oxidation, each cycle shortening the chain by two carbons and producing one molecule of acetyl-CoA, one FADH₂, and one NADH.[7][8]
-
Final Products: For an odd-chain fatty acid, the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon acyl-CoA).[3]
-
Propionyl-CoA Metabolism: Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA. Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle.[8]
Quantitative Data
| Enzyme | Subcellular Localization | Known Substrates | Relative Activity for Very-Long-Chain 2-OH FAs |
| HACL1 | Peroxisomes | 2-hydroxy long-chain fatty acyl-CoAs, 3-methyl-branched fatty acyl-CoAs (e.g., 2-hydroxyphytanoyl-CoA) | Lower |
| HACL2 | Endoplasmic Reticulum | 2-hydroxy very-long-chain fatty acyl-CoAs | Higher[1][6] |
Experimental Protocols
Subcellular Fractionation for Isolation of Peroxisomes, ER, and Mitochondria
This protocol describes a general method for separating cellular organelles by differential and density gradient centrifugation. Optimization for specific cell types or tissues is necessary.
Materials:
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4, with protease inhibitors)
-
Density gradient medium (e.g., OptiPrep™ or Nycodenz®)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
-
Bradford assay reagents for protein quantification
-
Antibodies for organelle-specific markers for Western blotting (e.g., PMP70 for peroxisomes, Calnexin for ER, COX IV for mitochondria)
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in hypotonic homogenization buffer and incubate on ice. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g for 20 min at 4°C) to pellet a crude mitochondrial/peroxisomal fraction.
-
The resulting supernatant contains the microsomal fraction (ER) and cytosol. The microsomal fraction can be pelleted by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
-
Density Gradient Centrifugation:
-
Resuspend the crude mitochondrial/peroxisomal pellet in homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed density gradient (e.g., a discontinuous OptiPrep™ or Nycodenz® gradient).
-
Centrifuge at high speed (e.g., 100,000 x g for 2 hours at 4°C) in a swinging-bucket rotor.
-
Collect fractions from the top of the gradient.
-
-
Analysis:
-
Determine the protein concentration of each fraction.
-
Perform Western blot analysis using antibodies against organelle-specific markers to identify the fractions containing purified mitochondria, peroxisomes, and ER.
-
LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general workflow for the analysis of 2-hydroxy fatty acids and their metabolites by liquid chromatography-tandem mass spectrometry.
Materials:
-
Internal standards (e.g., deuterated analogs of the analytes)
-
Organic solvents (e.g., methanol, acetonitrile, isopropanol, hexane)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To a biological sample (e.g., cell lysate, tissue homogenate), add internal standards.
-
Extract lipids using a biphasic solvent system such as chloroform:methanol:water or methyl-tert-butyl ether (MTBE).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Enrichment (Optional):
-
Resuspend the dried lipid extract in a suitable solvent and apply to an SPE cartridge to enrich for the analytes of interest and remove interfering substances.
-
Wash the cartridge and elute the analytes with an appropriate solvent mixture.
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in the LC mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Separate the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol).
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.
-
2-Hydroxyacyl-CoA Lyase (HACL) Enzyme Assay
This is a template for a spectrophotometric assay to measure HACL activity.
Principle: The activity of HACL can be indirectly measured by coupling the production of the aldehyde to the reduction of NAD⁺ by an aldehyde dehydrogenase. The increase in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (substrate)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
NAD⁺
-
Aldehyde dehydrogenase
-
Enzyme source (e.g., purified HACL, peroxisomal or ER fraction)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, TPP, MgCl₂, NAD⁺, and aldehyde dehydrogenase.
-
Add the enzyme source to the reaction mixture and incubate to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH.
Visualizations
Caption: Overview of this compound metabolism.
Caption: Workflow for studying cellular localization.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
Endogenous Synthesis of 2-Hydroxy Fatty Acids in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles governing the endogenous synthesis of 2-hydroxy fatty acids (2-OH-FAs) in mammals. 2-OH-FAs are crucial components of sphingolipids, playing significant roles in various physiological and pathological processes, particularly in the nervous system and skin. This document details the key enzymes involved, their kinetics, and the pathways they regulate. It also provides detailed experimental protocols for the study of these fascinating molecules, intended to facilitate further research and drug development in this area.
Core Synthesis Pathway: The Role of Fatty Acid 2-Hydroxylase (FA2H)
The primary enzyme responsible for the synthesis of 2-OH-FAs in mammals is Fatty Acid 2-Hydroxylase (FA2H). This enzyme catalyzes the stereospecific hydroxylation of the C2 position of fatty acids, producing (R)-2-hydroxy fatty acids.[1]
FA2H Enzyme Characteristics and Kinetics
FA2H is an integral membrane protein located in the endoplasmic reticulum.[2] It belongs to the fatty acid hydroxylase/desaturase superfamily and requires iron as a cofactor. The enzyme exhibits a preference for very-long-chain fatty acids (VLCFAs), although it can act on a range of fatty acid substrates.
| Substrate | Apparent K_m_ | Notes | Reference |
| Tetracosanoic Acid (C24:0) | <0.18 µM | Determined using microsomes from FA2H-transfected COS7 cells. | [3] |
| 3-methylhexadecanoyl-CoA | 40.8 µM | Determined for the related enzyme PAHX, indicating potential substrate overlap. | [4] |
Further research is needed to establish a comprehensive kinetic profile of FA2H with a wider array of fatty acid substrates.
FA2H Substrate Specificity
FA2H demonstrates a preference for saturated and monounsaturated fatty acids with chain lengths from 16 to 26 carbons. Studies have shown that FA2H can hydroxylate various fatty acids, including palmitic acid (C16:0), stearic acid (C18:0), and tetracosanoic acid (C24:0).[5] The enzyme's activity is crucial for the generation of 2-hydroxy-sphingolipids, which are abundant in myelin.[5]
Alternative Synthesis Pathway: Phytanoyl-CoA 2-Hydroxylase (PAHX)
While FA2H is the primary enzyme for the synthesis of 2-OH-FAs from straight-chain fatty acids, another key enzyme, Phytanoyl-CoA 2-Hydroxylase (PAHX), is involved in the α-oxidation of branched-chain fatty acids. This peroxisomal enzyme hydroxylates phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[6][7][8]
PAHX Enzyme Characteristics and Kinetics
PAHX is an iron(II) and 2-oxoglutarate-dependent oxygenase.[6][7] Its primary role is in the degradation of phytanic acid, a branched-chain fatty acid derived from the diet.[9] Mutations in the PHYH gene, which encodes PAHX, lead to Refsum disease, a neurological disorder characterized by the accumulation of phytanic acid.[9]
| Substrate | Cofactors | Location | Function |
| Phytanoyl-CoA | Fe(II), 2-oxoglutarate | Peroxisome | α-oxidation of branched-chain fatty acids |
Detailed kinetic parameters (K_m_ and V_max_) for PAHX with various substrates are still being investigated.
Distribution of 2-Hydroxy Fatty Acids in Mammalian Tissues
2-OH-FAs are found in various mammalian tissues, with particularly high concentrations in the nervous system, skin, and kidneys.[6] They are integral components of sphingolipids, such as ceramides (B1148491) and galactosylceramides, which are enriched in the myelin sheath of nerves.[4][10]
| Tissue | 2-OH-FA Containing Lipid | Relative Abundance | Function | Reference |
| Brain (Myelin) | 2-hydroxy galactosylceramide, 2-hydroxy sulfatide | High (up to 50% of total galactolipids) | Myelin stability and function | [4][10][11] |
| Skin (Epidermis) | 2-hydroxy ceramides | High | Permeability barrier function | [6] |
| Peripheral Nerves | 2-hydroxy galactosylceramide, 2-hydroxy sulfatide | Increases during myelination | Myelin formation and maintenance | [4][12] |
| Kidney | 2-hydroxy sphingolipids | Present | Renal function | [6] |
Signaling Pathways and Functional Roles
The incorporation of 2-OH-FAs into sphingolipids significantly alters the biophysical properties of cell membranes, influencing membrane fluidity, lipid raft organization, and the function of membrane-associated proteins.[13][14][15] These changes, in turn, affect various signaling pathways.
Regulation of Myelin Maintenance
2-OH-FAs are critical for the long-term stability and maintenance of the myelin sheath. FA2H-deficient mice exhibit late-onset axonal and myelin sheath degeneration, highlighting the importance of these lipids in glial support of axon function.[10]
Transcriptional Regulation of FA2H
The expression of the FA2H gene is subject to transcriptional regulation, with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) playing a key role.[1] PPARα is a nuclear receptor that, when activated by ligands such as fatty acids, can upregulate the expression of genes involved in lipid metabolism, including FA2H.[16][17]
Experimental Protocols
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay using GC-MS
This protocol describes a highly sensitive method for measuring FA2H activity in vitro.[11][15]
Materials:
-
Microsomal protein fraction from cells or tissues
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Purified NADPH:cytochrome P-450 reductase
-
Deuterated tetracosanoic acid ([D4]C24:0) as substrate
-
α-cyclodextrin
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvents for extraction (e.g., chloroform/methanol)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Internal standard (e.g., deuterated 2-hydroxy fatty acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein, NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and the reaction buffer.
-
Substrate Preparation: Solubilize the [D4]C24:0 substrate in an α-cyclodextrin solution.
-
Initiate Reaction: Add the substrate solution to the reaction mixture to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and Lipid Extraction: Stop the reaction by adding a mixture of chloroform/methanol. Add the internal standard. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
Derivatization: Evaporate the solvent from the organic phase under a stream of nitrogen. Add the derivatizing agent and heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) ether derivative.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS. The formation of deuterated 2-hydroxy tetracosanoic acid is monitored by selected ion monitoring (SIM) of characteristic fragment ions.
-
Quantification: Quantify the amount of product formed by comparing its peak area to that of the internal standard.
Lipid Extraction and Quantification of 2-Hydroxy Sphingolipids by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 2-hydroxy sphingolipids from biological samples.[2][3][18][19][20]
Materials:
-
Biological sample (cells, tissue, or biofluid)
-
Internal standards (e.g., C17-base sphingolipids)
-
Extraction solvent (e.g., chloroform/methanol/water mixtures)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase or HILIC column
Procedure:
-
Sample Homogenization: Homogenize the biological sample in an appropriate buffer.
-
Lipid Extraction: Add the internal standards to the homogenate. Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol. For optimal recovery of a broad range of sphingolipids, a two-step extraction procedure might be necessary.
-
Phase Separation: Centrifuge the mixture to achieve phase separation. Collect the organic phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a suitable chromatographic gradient to separate the different sphingolipid species. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the 2-hydroxy sphingolipids and their corresponding internal standards.
-
Quantification: Generate calibration curves using authentic standards to quantify the absolute amounts of each 2-hydroxy sphingolipid species.
Conclusion
The endogenous synthesis of 2-hydroxy fatty acids is a critical metabolic process in mammals, with the enzyme FA2H playing a central role. These specialized fatty acids are integral to the structure and function of membranes in key tissues, particularly the nervous system. Deficiencies in their synthesis are linked to severe neurological disorders, underscoring their importance. The alternative pathway involving PAHX highlights the metabolic specificity for different types of fatty acids. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the roles of 2-hydroxy fatty acids in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. Δ9-Tetrahydrocannabinol upregulates fatty acid 2-hydroxylase (FA2H) via PPARα induction: A possible evidence for the cancellation of PPARβ/δ-mediated inhibition of PPARα in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 9. medlineplus.gov [medlineplus.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of a 2-hydroxylated fatty acid on cholesterol-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lipidmaps.org [lipidmaps.org]
- 20. Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Role of 2-Hydroxyundecanoyl-CoA in Lipid Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically detailing the role of 2-Hydroxyundecanoyl-CoA in lipid signaling is limited. This guide synthesizes the available information on the broader class of 2-hydroxyacyl-CoAs and medium-chain 2-hydroxy fatty acids to infer the potential functions and metabolic pathways of this compound. The information presented should be interpreted with this context in mind.
Introduction
Lipid molecules are increasingly recognized not just as structural components of membranes or energy storage units, but as active participants in a complex web of cellular signaling. Among the vast array of lipid species, hydroxylated fatty acids and their derivatives are emerging as key players in various physiological and pathological processes. This technical guide focuses on this compound, a medium-chain 2-hydroxy fatty acyl-CoA, and its putative role in lipid signaling.
Undecanoic acid is a medium-chain fatty acid with an 11-carbon chain.[1] Its 2-hydroxylated form, 2-hydroxyundecanoic acid, and the corresponding CoA-ester, this compound, are the subjects of this guide. While direct research on this specific molecule is sparse, by examining the well-documented metabolism and signaling functions of other 2-hydroxy fatty acids, particularly long-chain and very-long-chain variants, we can construct a probable framework for the biological significance of this compound.
This guide will delve into the metabolic pathways that likely govern the synthesis and degradation of this compound, explore its potential roles as a signaling molecule or a precursor to signaling lipids, provide available quantitative data, and detail the experimental protocols necessary for its study.
Metabolism of this compound
The cellular concentration and activity of this compound are controlled by its synthesis and degradation. The key enzymes involved are Fatty Acid 2-Hydroxylase (FA2H) for its synthesis and the α-oxidation pathway, involving 2-hydroxyacyl-CoA lyase (HACL1), for its degradation.
Synthesis via Fatty Acid 2-Hydroxylase (FA2H)
The synthesis of 2-hydroxy fatty acids is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H), an enzyme located in the endoplasmic reticulum.[2][3] FA2H is a monooxygenase that hydroxylates the C-2 position of fatty acids.[2] While FA2H has a known preference for very-long-chain fatty acids, which are abundant in the myelin sheath, it is plausible that it also acts on medium-chain fatty acids like undecanoic acid.[2] The enzyme is stereospecific, producing the (R)-enantiomer of the 2-hydroxy fatty acid.[4][5] The resulting 2-hydroxyundecanoic acid would then be activated to this compound by an acyl-CoA synthetase.
Degradation via α-Oxidation
2-hydroxy straight-chain fatty acids are degraded in peroxisomes via the α-oxidation pathway.[6] The key enzyme in this pathway is 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[6] HACL1 catalyzes the cleavage of the C1-C2 bond of a 2-hydroxyacyl-CoA, producing an (n-1) aldehyde and formyl-CoA.[6][7] In the case of this compound, this would result in decanal (B1670006) and formyl-CoA. The formyl-CoA is then rapidly converted to formate (B1220265) and subsequently to CO2.[6]
Potential Roles in Lipid Signaling
While a direct signaling role for this compound has not been established, there are several plausible mechanisms through which it could influence cellular signaling pathways, primarily as a precursor to other bioactive lipids.
Precursor for 2-Hydroxylated Sphingolipids
The most well-documented function of 2-hydroxy fatty acids is their incorporation into sphingolipids, such as ceramides (B1148491) and their more complex derivatives.[8][9] All six isoforms of ceramide synthase can utilize 2-hydroxy acyl-CoAs to synthesize 2-hydroxy dihydroceramide.[10] These 2-hydroxylated sphingolipids have unique biophysical properties and play critical roles in:
-
Membrane Structure and Nanodomain Organization: The hydroxyl group can participate in hydrogen bonding, which is thought to be crucial for the organization of lipid nanodomains (rafts) in the plasma membrane.[11]
-
Cell Signaling: 2-hydroxy ceramides have been shown to induce apoptosis more potently than their non-hydroxylated counterparts.[12] They can also regulate cell differentiation.[12] The (R)-enantiomer of 2-hydroxy palmitic acid, but not the (S)-enantiomer, was able to reverse the effects of FA2H knockdown on glucose uptake and lipogenesis in adipocytes.[4]
Potential Direct Signaling Mechanisms
Medium-chain fatty acids themselves can act as signaling molecules.[13] They can interact with membrane receptors, such as G-protein coupled receptors (GPCRs), and nuclear receptors.[13] For instance, the G protein-coupled receptor GPR109B has been reported to bind to 2- and 3-hydroxyoctanoic acid.[14] It is conceivable that 2-hydroxyundecanoic acid (derived from its CoA ester) could also interact with specific receptors to initiate signaling cascades.
Quantitative Data
Quantitative data specifically for this compound in biological systems is not available in the current literature. However, studies have quantified other medium-chain 2-hydroxy fatty acids in various foodstuffs, which provides an indication of their presence in biological systems.
| Sample | 2-Hydroxy Fatty Acid Concentration (mg/100g lipid weight) | Predominant Chain Lengths | Reference |
| Goat Milk | Up to 17.7 (total 2- and 3-OH-FAs) | C8-C20 | [15] |
| Animal Brains | Higher abundance of 2-OH-FAs compared to 3-OH-FAs | C8-C20 | [15] |
| Vegetable Oils | 0.21 - 2.42 | C8-C20 | [15] |
Table 1: Concentrations of medium-chain 2- and 3-hydroxy fatty acids in various samples.
Experimental Protocols
The study of this compound and its free acid form requires sensitive and specific analytical techniques, as well as robust enzymatic assays.
Analysis of 2-Hydroxy Fatty Acids by Mass Spectrometry
Objective: To identify and quantify 2-hydroxyundecanoic acid in biological samples.
Methodology: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the analysis of hydroxy fatty acids.[16]
-
Lipid Extraction:
-
Derivatization (Optional but recommended for GC-MS):
-
For analysis by gas chromatography-mass spectrometry (GC-MS), the fatty acids are first converted to their methyl esters (FAMEs).
-
The hydroxyl group is then derivatized, for example, to a trimethylsilyl (B98337) (TMS) ether or a pentafluorobenzoyl (PFB) ester, to improve volatility and ionization efficiency.[19][20]
-
-
UPLC-MS/MS Analysis:
-
Separate the extracted lipids on a reverse-phase C18 column.
-
Use a mobile phase gradient of water and acetonitrile/isopropanol, both containing a modifier such as formic acid or ammonium (B1175870) acetate.
-
Detect the analytes using a tandem mass spectrometer operating in negative ion mode.
-
Use multiple reaction monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for 2-hydroxyundecanoic acid. A deuterated internal standard should be used for accurate quantification.
-
In Vitro Fatty Acid 2-Hydroxylase (FA2H) Assay
Objective: To measure the enzymatic activity of FA2H towards undecanoic acid.
Methodology: This protocol is adapted from a GC-MS-based assay developed for long-chain fatty acids.[19]
-
Preparation of Substrate and Enzyme Source:
-
Synthesize or procure a stable isotope-labeled substrate, such as [D4]-undecanoic acid, to distinguish it from endogenous fatty acids.
-
Prepare microsomes from cells or tissues expressing FA2H.
-
-
Enzymatic Reaction:
-
Set up a reaction mixture containing:
-
Microsomal protein
-
[D4]-undecanoic acid solubilized in α-cyclodextrin
-
An NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Purified NADPH:cytochrome P450 reductase
-
Buffer (e.g., potassium phosphate, pH 7.4)
-
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid or base.
-
-
Product Analysis:
-
Extract the lipids as described in section 5.1.
-
Derivatize the fatty acids to their TMS-FAMEs.
-
Analyze by GC-MS, monitoring for the ion fragments corresponding to the derivatized [D4]-2-hydroxyundecanoic acid product.
-
Quantify the product by comparing its peak area to that of a known amount of a deuterated 2-hydroxy fatty acid standard.
-
Conclusion and Future Directions
The role of this compound in lipid signaling remains a nascent field of study. Based on the current understanding of 2-hydroxyacyl-CoAs, its primary significance likely lies in its role as a metabolic intermediate in the synthesis of 2-hydroxylated sphingolipids. These complex lipids are integral to membrane structure and have demonstrated signaling capabilities in processes such as apoptosis and cell differentiation.
Future research should focus on several key areas:
-
Substrate Specificity: Determining the kinetic parameters of FA2H and HACL1 for undecanoyl-CoA and this compound, respectively, will clarify the metabolic flux through this pathway.
-
Direct Signaling: Investigating the potential for 2-hydroxyundecanoic acid or its CoA ester to bind to and activate cell surface or nuclear receptors is crucial to establishing a direct signaling role.
-
Lipidomics: Advanced lipidomics studies are needed to quantify the cellular and tissue concentrations of this compound and its downstream sphingolipid products under various physiological and pathological conditions.
-
Functional Studies: Utilizing cell models with genetic manipulation of FA2H or HACL1, followed by supplementation with 2-hydroxyundecanoic acid, will help to elucidate its specific cellular functions.
By addressing these questions, the scientific community can build a more complete picture of the role of this medium-chain 2-hydroxy fatty acid in the intricate language of lipid signaling.
References
- 1. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity [mdpi.com]
- 11. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. experts.umn.edu [experts.umn.edu]
Methodological & Application
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reliable extraction and quantification of long-chain acyl-Coenzyme A (acyl-CoA) esters from various tissue samples. Long-chain acyl-CoAs are pivotal intermediates in lipid metabolism and cellular signaling, making their accurate measurement crucial for research in metabolic diseases, oncology, and drug development.
Introduction
Long-chain acyl-CoA esters are central players in cellular physiology, acting as substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids, and signaling molecules that regulate various cellular processes.[1][2] Their roles extend to modulating enzyme activity, ion channel function, and even gene expression.[2][3][4] Given their low abundance and inherent instability, the accurate extraction and quantification of these molecules from complex biological matrices like tissues present a significant analytical challenge.[5][6] This guide offers optimized protocols to achieve high recovery and reproducibility in your experiments.
Principles of Extraction
The extraction of long-chain acyl-CoAs from tissue samples generally involves three key steps:
-
Homogenization: Rapid disruption of the tissue architecture to release intracellular contents while simultaneously inactivating enzymatic activity that could degrade the target analytes. This is typically performed at low temperatures and in the presence of acidic buffers.[5][7]
-
Extraction: Separation of the acyl-CoAs from other cellular components, particularly lipids, using organic solvents. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[8][9][10]
-
Purification and Concentration: Removal of interfering substances and concentrating the acyl-CoA fraction for downstream analysis, often by HPLC or mass spectrometry.[7][11][12]
Data Presentation
Table 1: Comparison of Extraction Methodologies for Long-Chain Acyl-CoAs
| Method | Principle | Typical Solvents/Reagents | Reported Recovery | Advantages | Disadvantages | References |
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes between a solid phase and a liquid phase. | Acetonitrile, Isopropanol, Potassium Phosphate Buffer, Weak Anion Exchange Columns. | 70-90% | High purity, good recovery, amenable to automation. | Can be more time-consuming and expensive than LLE. | [7][9][13] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Chloroform/Methanol (B129727)/Water (Bligh-Dyer), Acetonitrile. | ~55% (can be lower) | Simple, rapid, and inexpensive. | Lower recovery and purity compared to SPE, potential for emulsions. | [8][10][14] |
| Combined LLE and SPE | Utilizes both LLE for initial lipid removal and SPE for final purification. | Combination of solvents from both methods. | >80% | High purity and recovery. | More complex and time-consuming protocol. | [10] |
Table 2: Quantitative Data on Long-Chain Acyl-CoA Levels in Various Rat Tissues
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) | References |
| Total Long-Chain Acyl-CoA | 83 ± 11 | 61 ± 9 | - | - | [8] |
| 16:0 (Palmitoyl-CoA) | - | 4.5 ± 0.5 | 3.1 ± 0.3 | 1.8 ± 0.2 | [7] |
| 18:0 (Stearoyl-CoA) | - | 2.1 ± 0.2 | 1.5 ± 0.1 | 0.9 ± 0.1 | [7] |
| 18:1 (Oleoyl-CoA) | - | 6.2 ± 0.7 | 4.3 ± 0.4 | 2.5 ± 0.3 | [7] |
| 18:2 (Linoleoyl-CoA) | - | 3.8 ± 0.4 | 2.6 ± 0.2 | 1.5 ± 0.2 | [7] |
| 20:4 (Arachidonoyl-CoA) | - | 1.9 ± 0.2 | 1.3 ± 0.1 | 0.8 ± 0.1 | [7] |
| 22:6 (Docosahexaenoyl-CoA) | - | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.5 ± 0.1 | [7] |
Note: Values are presented as mean ± standard deviation. Dashes indicate data not available in the cited sources.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Tissue
This protocol is an optimized method adapted from several sources, providing high recovery and purity.[5][7][9]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic acid
-
2% and 5% Ammonium (B1175870) hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue. To prevent degradation, it is crucial to keep the tissue frozen until homogenization.[5] Flash-freezing in liquid nitrogen upon collection and storage at -80°C is recommended.
-
Add the frozen tissue to a pre-chilled glass homogenizer.
-
-
Homogenization:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the homogenizer.
-
Homogenize the tissue thoroughly on ice until a uniform consistency is achieved.
-
Add 1 mL of 2-propanol and homogenize again.[7]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex vigorously for 1 minute, and then centrifuge at 3000 x g for 10 minutes at 4°C.[7]
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a weak anion exchange SPE column by passing 3 mL of methanol followed by 3 mL of water.[13]
-
Load the supernatant from the extraction step onto the conditioned SPE column.
-
Wash the column with 2.4 mL of 2% formic acid to remove unbound contaminants.[13]
-
Perform a second wash with 2.4 mL of methanol.[13]
-
Elute the acyl-CoAs with two successive additions of 2.4 mL of 2% ammonium hydroxide followed by 2.4 mL of 5% ammonium hydroxide.[13] Collect both fractions.
-
-
Concentration:
-
Combine the eluted fractions and dry the sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for analysis by LC-MS or HPLC.[13]
-
Visualizations
Caption: Experimental workflow for long-chain acyl-CoA extraction.
Caption: Central role of long-chain acyl-CoAs in metabolism and signaling.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ovid.com [ovid.com]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of 2-Hydroxyundecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of 2-Hydroxyundecanoyl-CoA metabolism. The protocols outlined below are based on established methods for the study of 2-hydroxy long-chain fatty acid degradation, which occurs primarily through a peroxisomal alpha-oxidation pathway.
Introduction
This compound is a hydroxylated long-chain fatty acyl-CoA. The metabolism of 2-hydroxylated fatty acids is crucial for cellular lipid homeostasis. In mammals, these molecules are primarily degraded in peroxisomes via an alpha-oxidation pathway.[1][2] This process involves the enzymatic cleavage of the 2-hydroxyacyl-CoA, resulting in the formation of an aldehyde with one less carbon atom and formyl-CoA.[1][3] Understanding the in vitro metabolism of this compound is essential for elucidating its physiological roles and its potential involvement in pathological conditions.
Metabolic Pathway
The primary pathway for the degradation of 2-hydroxy long-chain fatty acids, including this compound, is peroxisomal alpha-oxidation. The key steps are:
-
Activation: 2-Hydroxyundecanoic acid is first activated to its CoA ester, this compound, by an acyl-CoA synthetase. This step requires ATP and Coenzyme A (CoA).[1]
-
Cleavage: The central step is the cleavage of this compound by the enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) , formerly known as 2-hydroxyphytanoyl-CoA lyase.[1][3][4] This reaction is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP) and results in the production of decanal (B1670006) (an n-1 aldehyde) and formyl-CoA.[1][3]
-
Further Metabolism: Decanal can be further oxidized to decanoic acid by an aldehyde dehydrogenase. Formyl-CoA is rapidly hydrolyzed to formate, which can then be converted to CO2.[5]
Quantitative Data
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| 2-Hydroxyisobutyryl-CoA | Actinobacterial 2-hydroxyacyl-CoA lyase | ~120 | ~1300 | [6] |
Note: The kinetic values for this compound are expected to be within a similar order of magnitude.
Experimental Protocols
Protocol 1: In Vitro Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity using Radiolabeled Substrate
This protocol is adapted from methods used to measure the activity of 2-hydroxyphytanoyl-CoA lyase by quantifying the production of [14C]formate.[7]
Materials:
-
[1-14C]2-Hydroxyundecanoic acid (custom synthesis)
-
ATP, Coenzyme A (CoA), MgCl2, Thiamine pyrophosphate (TPP)
-
Bovine Serum Albumin (BSA)
-
Tris buffer (50 mM, pH 7.5)
-
Enzyme source (e.g., purified recombinant HACL1, liver peroxisomal fraction, or cell lysate)
-
Perchloric acid
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Synthesis of [1-14C]this compound: The radiolabeled fatty acid is converted to its CoA ester enzymatically using an acyl-CoA synthetase.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction medium with final concentrations of 50 mM Tris buffer (pH 7.5), 0.8 mM MgCl2, 20 µM TPP, and 6.6 µM BSA.
-
Enzyme Incubation: Add the enzyme source (e.g., 50 µl of purified enzyme or cell lysate) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [1-14C]this compound to a final concentration of approximately 40 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of perchloric acid.
-
Measurement of [14C]Formate: The [14C]formyl-CoA produced is hydrolyzed to [14C]formate. The amount of [14C]formate is quantified by measuring the released 14CO2 after acidification, which is trapped and counted using a liquid scintillation counter.[7]
Protocol 2: Gas Chromatography-Based Assay for HACL1 Activity
This protocol is based on the detection of the aldehyde product (decanal) using gas chromatography (GC).[8]
Materials:
-
This compound (custom synthesis)
-
MgCl2, TPP
-
Phosphate (B84403) buffer (50 mM, pH 7.2)
-
Enzyme source (e.g., purified recombinant HACL1 or cell lysate)
-
Headspace GC vials
-
Gas chromatograph with a suitable column and detector (e.g., FID)
Procedure:
-
Reaction Setup: In a sealed headspace GC vial, mix 1 mM MgCl2, 200 µM TPP, and the enzyme source in 50 mM potassium phosphate buffer (pH 7.2).
-
Initiation of Reaction: Add this compound to a final concentration of approximately 300 µM.
-
Incubation: Incubate the reaction at 30°C. Take samples at various time points (e.g., 0, 5, 10, 15, 20 minutes).
-
Reaction Quenching: Immediately transfer the samples to new sealed headspace GC vials and heat at 70°C for 5 minutes to stop the reaction and facilitate the transfer of the volatile aldehyde (decanal) to the headspace.
-
GC Analysis: Analyze the headspace for the presence of decanal using a gas chromatograph.
-
Quantification: Quantify the amount of decanal produced by comparing the peak area to a standard curve of known decanal concentrations.
Concluding Remarks
The provided protocols offer robust methods for studying the in vitro metabolism of this compound. By characterizing the activity of HACL1 towards this substrate, researchers can gain valuable insights into the pathways governing the degradation of 2-hydroxy fatty acids. This knowledge is fundamental for understanding the physiological significance of these lipids and for the development of therapeutic strategies targeting their metabolic pathways.
References
- 1. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]
Application Note: A Robust GC-MS/MS Method for the Quantification of 2-Hydroxy Fatty Acids in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Abstract: Abnormal physiological levels of 2-hydroxy fatty acids (2-OH FAs) are associated with multiple diseases, making their accurate quantification in biological matrices crucial for research and clinical applications.[1] However, analyzing these molecules presents challenges due to their structural complexity and the presence of numerous isomers.[1][2][3] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a highly sensitive and selective platform for this purpose. This application note details a comprehensive protocol for the extraction, derivatization, and quantitative analysis of 2-OH FAs from biological samples. The methodology involves a two-step derivatization process—conversion to fatty acid methyl esters (FAMEs) followed by silylation of the hydroxyl group—to enhance volatility and chromatographic performance, enabling reliable quantification via scheduled Multiple Reaction Monitoring (MRM).[1][2][3]
Principle of the Method
Direct analysis of free fatty acids by gas chromatography is challenging due to their low volatility and the tendency of the polar carboxyl group to cause poor peak shape.[4] To overcome this, a derivatization strategy is essential. This protocol employs a two-step process:
-
Esterification: The carboxylic acid group is converted into a methyl ester (FAME). This neutralizes the polar carboxyl group, significantly increasing the molecule's volatility.[4]
-
Silylation: The hydroxyl group at the C-2 position is converted into a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][4][5] This step further increases volatility and thermal stability, making the analyte ideal for GC analysis.
The resulting TMS-derivatized 2-OH FAMEs are then separated on a GC column and detected by a tandem mass spectrometer operating in MRM mode, which provides high selectivity and sensitivity for accurate quantification.[1][2]
Experimental Workflow
The overall experimental process from sample collection to data analysis is outlined below.
Caption: Experimental workflow for 2-OH FA analysis.
Detailed Protocols
Materials and Reagents
-
Solvents: Methanol (B129727), Chloroform, Isopropanol, Hexane (B92381) (all MS or HPLC grade)
-
Internal Standards (ISTD): Appropriate stable isotope-labeled 2-OH FAs (e.g., 2-hydroxyhexadecanoic-d3 acid)
-
Derivatization Reagents:
-
Boron trifluoride (BF3) in Methanol (14%) or 5% HCl in Methanol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (B92270) or Acetonitrile (anhydrous)
-
-
Other: Sodium sulfate (B86663) (anhydrous), Nitrogen gas, Glass vials with PTFE-lined caps.
Protocol 1: Lipid Extraction from Biological Samples
This protocol is adapted from standard lipid extraction methods.[6]
-
Homogenization: For tissue samples, weigh approximately 20-30 mg of frozen tissue and homogenize to a fine powder under liquid nitrogen using a cooled mortar and pestle.[6] For cell pellets, use 2–3 million cells.
-
Solvent Addition: To the homogenized sample in a glass vial, add 200 µL of ice-cold methanol containing the internal standard mix. Vortex thoroughly to precipitate proteins.[6]
-
Extraction: Add 500 µL of chloroform using a glass syringe, vortex, and incubate on ice for 10 minutes.[6]
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex and let stand on ice for 10 minutes.[6]
-
Collection: Centrifuge at low speed (e.g., 600 rpm) for 5 minutes to clarify the layers.[6] Carefully collect the lower chloroform layer (approximately 300-400 µL) using a glass syringe and transfer it to a new clean glass vial.[6]
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or using a speed vacuum concentrator.[6] The dried lipid extract is now ready for derivatization.
Protocol 2: Two-Step Derivatization
Step A: Acid-Catalyzed Esterification to FAMEs [4][7]
-
Reconstitute the dried lipid extract from Protocol 1 in 1 mL of 14% BF3-Methanol solution.
-
Cap the vial tightly and heat at 60-80°C for 30 minutes.[8]
-
Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases. Transfer the upper hexane layer to a new vial.
-
Dry the hexane extract completely under a stream of nitrogen.
Step B: Silylation of Hydroxyl Group [2][4][9]
-
To the dried FAMEs, add 50 µL of BSTFA (+ 1% TMCS) and 50 µL of an aprotic solvent like pyridine or acetonitrile.[4]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4][9]
-
After cooling to room temperature, the sample is ready for GC-MS/MS analysis. It can be diluted with hexane if necessary.
Protocol 3: GC-MS/MS Instrumental Parameters
The following are typical parameters that should be optimized for the specific instrument in use.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC Column | DB-23, HP-5MS, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[5][10] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Injector | Splitless mode, 250-280°C[5] |
| Oven Program | Initial 80°C for 5 min, ramp 3.8°C/min to 200°C, then ramp 15°C/min to 290°C, hold for 6 min. (Program must be optimized for desired separation).[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 290-310°C[5] |
| Acquisition Mode | Scheduled Multiple Reaction Monitoring (MRM) |
Data Presentation
Example MRM Transitions
For quantitative analysis, specific precursor-to-product ion transitions must be defined for each 2-OH FA derivative. The selection of these ions is based on the characteristic fragmentation patterns of the TMS-derivatized FAMEs.[1][2]
| Analyte (TMS-FAME derivative) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-OH C16:0 | [M-15]⁺ | [Fragment]⁺ | To be optimized |
| 2-OH C18:0 | [M-15]⁺ | [Fragment]⁺ | To be optimized |
| 2-OH C22:0 | [M-15]⁺ | [Fragment]⁺ | To be optimized |
| 2-OH C24:1 | [M-15]⁺ | [Fragment]⁺ | To be optimized |
| (Note: Specific m/z values must be determined empirically by infusing standards. The precursor is often the [M-CH₃]⁺ ion, a characteristic loss from TMS derivatives.) |
Quantitative Analysis of 2-OH FAs in Marine Species
The following table summarizes quantitative data from a study that applied a GC-MS/MS method to determine 2-OH FA content in different echinoderms, demonstrating the method's applicability to complex biological samples.[1][3]
| Species | Total 2-OH FAs (dry weight) | Predominant 2-OH FA Species | Concentration of Predominant Species (% of total 2-OH FA) |
| Sea Cucumber (A. japonicas) | 8.40 ± 0.28 mg/g | 2-OH C24:1 | 67.9% |
| Starfish (A. amurensis) | 7.51 ± 0.18 mg/g | 2-OH C16:0 | Not specified |
| Sea Urchin (M. nudus) | 531 ± 108 µg/g | Not specified | Not specified |
Conclusion
The GC-MS/MS method presented here, incorporating a robust extraction and two-step derivatization protocol, is a powerful tool for the sensitive and reliable quantification of 2-hydroxy fatty acids in diverse biological matrices. The high selectivity of scheduled MRM analysis allows for accurate measurement even at low concentrations, making this approach highly suitable for applications in biomedical research, disease biomarker discovery, and drug development.
References
- 1. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. marinelipids.ca [marinelipids.ca]
- 6. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Subcellular Fractionation and Acyl-CoA Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in cellular metabolism, participating in a vast array of anabolic and catabolic pathways.[1] Their functions are highly compartmentalized within subcellular organelles, and the distribution of specific acyl-CoA species can provide critical insights into the metabolic state of a cell and the mechanisms of various diseases.[2][3] For instance, mitochondrial acetyl-CoA is a key substrate for the TCA cycle, while in the cytosol, it is a precursor for fatty acid and cholesterol synthesis.[4] In the nucleus, acetyl-CoA serves as the acetyl-group donor for histone acetylation, directly linking metabolism to epigenetic regulation.[4]
The accurate quantification of acyl-CoA pools within specific organelles is technically challenging due to their low abundance, inherent instability, and the potential for cross-contamination during fractionation.[5] This document provides detailed protocols for the subcellular fractionation of key organelles—mitochondria, endoplasmic reticulum, peroxisomes, and the nucleus/cytosol—for the subsequent analysis of acyl-CoA profiles. It also presents a summary of quantitative data on acyl-CoA distribution and introduces the powerful Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method for robust quantification.[6]
Data Presentation: Quantitative Distribution of Acyl-CoAs
The following tables summarize the distribution of various acyl-CoA species across different subcellular compartments, as reported in the literature. These values can vary significantly depending on the cell type, tissue, and metabolic state.
Table 1: Acyl-CoA Distribution in Mammalian Cells (pmol/mg protein)
| Acyl-CoA Species | Mitochondria | Cytosol | Nucleus | Endoplasmic Reticulum | Peroxisomes |
| Acetyl-CoA | 11.6[3] | 13.6[3] | ~Equimolar to Propionyl-CoA[7] | Data not available | Source of Acetyl-CoA[8] |
| Propionyl-CoA | Data not available | Data not available | Notably enriched[6] | Data not available | Product of odd-chain fatty acid oxidation |
| Succinyl-CoA | Dominant acyl-CoA species[4] | Lower than mitochondria[4] | Data not available | Data not available | Data not available |
| HMG-CoA | Lower than cytosol[4] | Sensitive to acetate (B1210297) supply[4] | Data not available | Site of synthesis[5] | Data not available |
| Long-Chain Acyl-CoAs | Substrates for β-oxidation[9] | Substrates for lipid synthesis[9] | Data not available | Enriched[5] | Substrates for β-oxidation[10] |
Table 2: Relative Abundance of Key Acyl-CoAs in Different Subcellular Fractions
| Subcellular Fraction | Most Abundant Acyl-CoA(s) | Key Features |
| Mitochondria | Succinyl-CoA, Acetyl-CoA, CoASH[7] | High flux through the TCA cycle and fatty acid oxidation.[11] |
| Cytosol | CoASH, Acetyl-CoA[4] | Primary site for fatty acid synthesis and cholesterol biosynthesis.[4] |
| Nucleus | Acetyl-CoA, Propionyl-CoA[7] | Acyl-CoAs serve as substrates for histone acylation, linking metabolism to epigenetics.[4] |
| Endoplasmic Reticulum | Long-chain acyl-CoAs[5] | Central role in lipid synthesis and protein modification.[12] |
| Peroxisomes | Very long-chain acyl-CoAs[10] | Site of very long-chain fatty acid β-oxidation and ether lipid synthesis.[13] |
Experimental Protocols
The following protocols describe methods for the isolation of various subcellular organelles for acyl-CoA analysis. It is crucial to work quickly and keep samples on ice throughout the procedures to minimize enzymatic activity and degradation of acyl-CoAs.
Protocol 1: Isolation of Mitochondria
This protocol is adapted from classical differential centrifugation methods.[4]
Materials:
-
Cell culture or tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Mitochondria Isolation Buffer (e.g., 210 mM mannitol, 70 mM sucrose (B13894), 10 mM Tris-HCl pH 7.4, 1 mM EDTA)[14]
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Cell/Tissue Preparation: Harvest cells by centrifugation or finely mince tissue on ice. Wash the pellet/minced tissue with ice-cold PBS.
-
Homogenization: Resuspend the sample in ice-cold Mitochondria Isolation Buffer. Homogenize with a Dounce homogenizer on ice with a specific number of strokes determined empirically for the cell/tissue type.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[14]
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.[14]
-
The resulting supernatant is the cytosolic fraction.
-
-
Washing: Resuspend the mitochondrial pellet in fresh, ice-cold Mitochondria Isolation Buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Acyl-CoA Extraction: Immediately proceed with an acyl-CoA extraction protocol (e.g., solid-phase extraction or protein precipitation with an organic solvent).
Protocol 2: Isolation of Endoplasmic Reticulum (Microsomes)
This protocol utilizes differential and density gradient centrifugation to isolate the ER.[12]
Materials:
-
Cell culture or tissue sample
-
Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA)
-
Dounce homogenizer or Potter-Elvehjem homogenizer
-
Ultracentrifuge
-
Sucrose solutions of varying densities (e.g., 1.3 M, 1.5 M, 2.0 M)
Procedure:
-
Homogenization: Homogenize the cells or tissue in ice-cold Homogenization Buffer as described for mitochondria isolation.
-
Initial Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet mitochondria, nuclei, and cell debris.
-
Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER).
-
Density Gradient (Optional for higher purity):
-
Resuspend the microsomal pellet in Homogenization Buffer.
-
Layer the resuspended microsomes on top of a discontinuous sucrose gradient.
-
Centrifuge at high speed (e.g., 150,000 x g) for several hours. The smooth and rough ER will separate into distinct bands.
-
-
Collection and Extraction: Carefully collect the ER fraction(s) and proceed with acyl-CoA extraction.
Protocol 3: Isolation of Peroxisomes
This protocol uses a combination of differential and density gradient centrifugation.
Materials:
-
Cell culture or tissue sample (liver and kidney are rich in peroxisomes)
-
Peroxisome Isolation Buffer (e.g., 0.25 M sucrose, 5 mM MOPS pH 7.2, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
-
OptiPrep™ or Nycodenz® density gradient medium
Procedure:
-
Homogenization: Homogenize the tissue or cells in ice-cold Peroxisome Isolation Buffer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet a fraction enriched in mitochondria and peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the pellet in a suitable buffer and layer it onto a density gradient (e.g., OptiPrep™ or Nycodenz®).
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours. Peroxisomes will form a distinct band separate from mitochondria.
-
-
Collection and Extraction: Carefully aspirate the peroxisome fraction and proceed with acyl-CoA extraction.
Protocol 4: Nuclear and Cytosolic Fractionation
This protocol is designed for the separation of nuclear and cytosolic fractions.[12]
Materials:
-
Cell culture sample
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors)
-
Detergent (e.g., NP-40 or IGEPAL CA-630)
-
Hypertonic Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with inhibitors)
-
Refrigerated centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer and incubate on ice for 15 minutes to allow cells to swell.
-
Cytoplasmic Extraction: Add a small amount of detergent and vortex briefly. Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C. The supernatant contains the cytosolic fraction.
-
Nuclear Extraction: Resuspend the nuclear pellet in ice-cold Hypertonic Nuclear Extraction Buffer. Incubate on ice with intermittent vortexing for 30 minutes.
-
Nuclear Supernatant Collection: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C. The supernatant contains the nuclear extract.
-
Acyl-CoA Extraction: Proceed with acyl-CoA extraction from both the cytosolic and nuclear fractions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for subcellular fractionation by differential centrifugation.
Caption: Key roles of acyl-CoAs in different subcellular compartments.
References
- 1. researchgate.net [researchgate.net]
- 2. A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Acetyl-CoA Derived from Hepatic Peroxisomal β-Oxidation Inhibits Autophagy and Promotes Steatosis via mTORC1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peroxisomal acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The ins and outs of endoplasmic reticulum‐controlled lipid biosynthesis | EMBO Reports [link.springer.com]
- 13. Peroxisomal acyl-CoA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Tracing 2-Hydroxyundecanoyl-CoA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy fatty acids (2-OH-FAs) are a class of lipids implicated in various physiological and pathological processes, including neurological disorders and cancer.[1] Understanding the metabolic fate of these molecules is crucial for elucidating their biological functions and for the development of novel therapeutic strategies. 2-Hydroxyundecanoyl-CoA is a medium-chain 2-hydroxy fatty acid derivative, and tracing its metabolism provides insights into the activity of specific metabolic pathways, such as peroxisomal alpha-oxidation.[2][3]
Stable isotope tracing, coupled with mass spectrometry, offers a powerful tool to track the metabolic fate of this compound in biological systems.[4][5] By introducing a labeled version of the molecule (e.g., containing ¹³C or ²H), researchers can follow its conversion into downstream metabolites, quantify metabolic flux, and identify key enzymatic steps. These application notes provide detailed protocols and data presentation guidelines for studying this compound metabolism using stable isotope labeling.
Metabolic Pathway of this compound
The primary metabolic pathway for 2-hydroxy long-chain and medium-chain fatty acids is peroxisomal alpha-oxidation .[2][3] This pathway facilitates the degradation of fatty acids that cannot be processed by beta-oxidation due to substitutions at the beta-carbon. The key steps involved in the metabolism of 2-hydroxyundecanoic acid are outlined below.
A key enzyme in the formation of 2-hydroxy fatty acids is fatty acid 2-hydroxylase (FA2H) , which catalyzes the hydroxylation of fatty acids at the alpha-carbon position.[6] The degradation of 2-hydroxy fatty acids occurs primarily in the peroxisomes through a process called alpha-oxidation.[2][3] This pathway involves the sequential action of several enzymes, leading to the shortening of the fatty acid chain by one carbon atom.
The initial step in the degradation of 2-hydroxyundecanoic acid is its activation to This compound by an acyl-CoA synthetase.[3] Subsequently, the key enzyme 2-hydroxyacyl-CoA lyase (HACL1) , which is dependent on thiamine (B1217682) pyrophosphate (TPP), cleaves this compound.[3] This cleavage results in the formation of decanal (B1670006) (a ten-carbon aldehyde) and formyl-CoA .[3] The decanal can then be oxidized to decanoic acid by an aldehyde dehydrogenase, which can subsequently enter beta-oxidation. Formyl-CoA is further metabolized to formate (B1220265) and ultimately to carbon dioxide.[3]
Quantitative Data on 2-Hydroxy Fatty Acid Levels
While specific quantitative data on the metabolic flux and turnover of this compound are limited in the current literature, data for other 2-hydroxy fatty acids in various biological samples can provide a valuable reference. The following tables summarize reported concentrations of 2-hydroxy fatty acids in different matrices. This data can serve as a benchmark for designing experiments and interpreting results when studying this compound.
Table 1: Concentrations of 2-Hydroxy Fatty Acids in Foodstuffs
| 2-Hydroxy Fatty Acid | Foodstuff | Concentration (mg/100g) | Reference |
| 2-OH-Lauric Acid (C12:0) | Bovine Milk Fat | 0.15 ± 0.02 | [7] |
| 2-OH-Myristic Acid (C14:0) | Bovine Milk Fat | 0.48 ± 0.05 | [7] |
| 2-OH-Palmitic Acid (C16:0) | Bovine Milk Fat | 1.12 ± 0.11 | [7] |
| 2-OH-Stearic Acid (C18:0) | Bovine Milk Fat | 0.55 ± 0.06 | [7] |
Table 2: Relative Abundance of 2-Hydroxy Fatty Acids in Mouse Brain
| 2-Hydroxy Fatty Acid | Relative Abundance (%) | Reference |
| 2-OH-C22:0 | ~15 | [8] |
| 2-OH-C23:0 | ~5 | [8] |
| 2-OH-C24:0 | ~50 | [8] |
| 2-OH-C24:1 | ~25 | [8] |
| 2-OH-C25:0 | ~2 | [8] |
| 2-OH-C26:0 | ~3 | [8] |
Note: Data presented are for related 2-hydroxy fatty acids and should be used as a reference for this compound studies.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cells in Culture
This protocol describes the labeling of cultured cells with a stable isotope-labeled 2-hydroxyundecanoic acid to trace its metabolic fate.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Stable isotope-labeled 2-hydroxyundecanoic acid (e.g., ¹³C₁₁-2-hydroxyundecanoic acid or D₂₁-2-hydroxyundecanoic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Methanol (B129727), ice-cold
-
Water, LC-MS grade
-
Internal standards (e.g., odd-chain 2-hydroxy fatty acid)
Procedure:
-
Cell Culture: Plate cells at a desired density in culture dishes and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeled Fatty Acid Stock Solution:
-
Dissolve the stable isotope-labeled 2-hydroxyundecanoic acid in ethanol (B145695) to create a concentrated stock solution.
-
Complex the labeled fatty acid to fatty acid-free BSA by incubating the fatty acid stock solution with a BSA solution in serum-free medium at 37°C for 30 minutes. This enhances the solubility and cellular uptake of the fatty acid.
-
-
Labeling of Cells:
-
Remove the growth medium from the cells and wash twice with warm PBS.
-
Add the labeling medium containing the BSA-complexed stable isotope-labeled 2-hydroxyundecanoic acid to the cells. The final concentration of the labeled fatty acid should be optimized for the specific cell line and experimental goals (typically in the range of 10-100 µM).
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in metabolite labeling.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold methanol to the culture dish and scraping the cells.
-
Transfer the cell suspension to a tube.
-
Perform a Bligh-Dyer extraction by adding chloroform and water in a 1:1:0.9 (v/v/v) methanol:chloroform:water ratio.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase (containing lipids) and the upper aqueous phase (containing polar metabolites) into separate tubes.
-
Dry the fractions under a stream of nitrogen gas.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
Add an internal standard to each sample for normalization and quantification.
-
Protocol 2: Analysis of Labeled Metabolites by LC-MS/MS
This protocol outlines the analysis of extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify labeled species derived from this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).
LC-MS/MS Method:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column suitable for lipid analysis.
-
Establish a gradient elution profile using mobile phases such as:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
-
-
The gradient should be optimized to achieve good separation of 2-hydroxyundecanoic acid and its potential metabolites.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode for the detection of fatty acids.
-
Develop a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer for targeted quantification of unlabeled and labeled 2-hydroxyundecanoic acid and its expected downstream metabolites (e.g., decanoic acid). The MRM transitions will depend on the specific stable isotope label used.
-
Alternatively, use a high-resolution mass spectrometer to perform full scan analysis to identify unknown metabolites and confirm the identity of labeled species by their accurate mass.
-
Data Analysis:
-
Peak Integration: Integrate the peak areas of the unlabeled and labeled analytes and the internal standard.
-
Isotopologue Distribution Analysis: Determine the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for each metabolite.
-
Metabolic Flux Calculation: Use the isotopic labeling data to calculate the fractional contribution of the tracer to the product pools and, if a metabolic steady state is reached, to estimate metabolic fluxes through the alpha-oxidation pathway.
Experimental Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for a stable isotope tracing experiment to study this compound metabolism.
Logical Relationship for Data Interpretation
The interpretation of stable isotope tracing data relies on a clear logical framework to deduce metabolic pathway activity.
Conclusion
The application of stable isotope tracing provides a robust and quantitative approach to investigate the metabolism of this compound. The protocols and guidelines presented here offer a framework for researchers to design, execute, and interpret experiments aimed at understanding the role of this and other 2-hydroxy fatty acids in health and disease. While quantitative data for this compound itself is emerging, the principles and methodologies outlined are broadly applicable and can be adapted as more specific information becomes available. This powerful technique will undoubtedly continue to be instrumental in advancing our knowledge of lipid metabolism and its implications for drug development.
References
- 1. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 2-Hydroxy Fatty Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 2-hydroxy fatty acids.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Chromatography Issues
Q1: Why are my chromatographic peaks for 2-hydroxy fatty acid derivatives tailing?
A1: Peak tailing is a common issue that can compromise resolution and quantification. The primary causes include:
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Secondary Interactions: Active sites on the column, such as exposed silanol (B1196071) groups, can interact with the polar hydroxyl and carboxyl groups of the 2-hydroxy fatty acids, even after derivatization.
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Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of any acidic functional groups on the analyte, it can lead to inconsistent ionization and peak tailing.
-
Column Contamination: Accumulation of matrix components on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.[1]
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for your analytes and column. For reversed-phase chromatography, a lower pH (e.g., using formic acid) can suppress the ionization of residual carboxyl groups.
-
Use a High-Quality Column: Employ a well-endcapped column to minimize silanol interactions.
-
Sample Clean-up: Implement a robust sample preparation procedure to remove as much of the matrix as possible before injection.
-
Column Washing: Regularly wash the column according to the manufacturer's instructions to remove contaminants. If tailing persists, consider replacing the column.[1]
Q2: My peaks are broad, reducing the sensitivity of my analysis. What can I do?
A2: Peak broadening can be caused by several factors:
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Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad peaks.[2]
-
Inadequate Solvent Strength: If the mobile phase is too weak, analytes may interact too strongly with the stationary phase, resulting in broader peaks.[2]
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Large Injection Volume: Injecting a large volume of a solvent stronger than the mobile phase can cause peak broadening.
Troubleshooting Steps:
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.
-
Adjust Mobile Phase Strength: Increase the percentage of the organic solvent in your mobile phase to achieve a more optimal elution.
-
Minimize Injection Volume: Keep the injection volume as small as possible, and ensure the sample solvent is compatible with, or weaker than, the mobile phase.[3]
Q3: I am observing split peaks. What is the likely cause?
A3: Split peaks can arise from:
-
Partially Blocked Column Frit: Debris from the sample or instrument can partially block the inlet frit of the column, causing the sample to be unevenly distributed.[1]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is not miscible with the mobile phase, it can lead to peak splitting.[3]
-
Co-elution of Isomers: In the case of 2-hydroxy fatty acids, it's possible that you are seeing the co-elution of closely related isomers, which can appear as a split peak.
Troubleshooting Steps:
-
Backflush the Column: Reverse the column and flush it to dislodge any particulates from the frit. If this doesn't resolve the issue, the frit may need to be replaced.[1]
-
Ensure Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase.
-
Optimize Chromatography: Adjust the gradient or mobile phase composition to improve the separation of potential isomers.
Sample Preparation and Extraction Issues
Q4: My recovery of 2-hydroxy fatty acids is low and inconsistent. How can I improve this?
A4: Low recovery is often due to suboptimal extraction or degradation of the analytes.
-
Inefficient Extraction Method: The chosen extraction method may not be suitable for the sample matrix or the specific lipids of interest.
-
Incomplete Phase Separation: During liquid-liquid extraction, an incomplete separation of the aqueous and organic phases can lead to the loss of lipids.
-
Analyte Degradation: 2-hydroxy fatty acids can be susceptible to degradation if not handled properly.
Troubleshooting Steps:
-
Select an Appropriate Extraction Method: The Folch and Bligh & Dyer methods are commonly used for lipid extraction. The Folch method is often preferred for solid tissues, while the Bligh & Dyer method is suitable for liquid samples with high water content.[4]
-
Improve Phase Separation: Ensure vigorous mixing followed by adequate centrifugation to achieve a clear separation between the phases. The addition of a salt solution can aid in this process.
-
Use an Internal Standard: Add an appropriate internal standard, ideally an isotopically labeled 2-hydroxy fatty acid, at the beginning of the extraction process to account for any losses during sample preparation.[5]
Derivatization Issues
Q5: My derivatization reaction seems to be incomplete. What could be wrong?
A5: Incomplete derivatization is a common problem that leads to poor peak shape and inaccurate quantification.
-
Presence of Water: Silylating reagents, such as BSTFA and MSTFA, are highly sensitive to moisture, which can lead to an incomplete reaction.[6]
-
Suboptimal Reaction Conditions: The temperature and time of the derivatization reaction may not be optimal for your specific analytes.
-
Reagent Degradation: The derivatizing agent may have degraded due to improper storage.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry your sample extract before adding the derivatization reagent. Use anhydrous solvents and store reagents in a desiccator.
-
Optimize Reaction Conditions: Experiment with different reaction times and temperatures to ensure the reaction goes to completion. For example, when using BSTFA, heating at 60°C for 60 minutes is a common starting point.[7]
-
Use Fresh Reagents: Ensure your derivatization reagents are of high quality and have been stored according to the manufacturer's instructions.
Mass Spectrometry Issues
Q6: I am observing significant ion suppression/enhancement in my LC-MS analysis. How can I mitigate this?
A6: Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS-based quantification and are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[8]
-
Co-eluting Matrix Components: Phospholipids (B1166683) are a common cause of matrix effects in biological samples.[8]
-
High Salt Concentration: High concentrations of salts in the final extract can also lead to ion suppression.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize your LC method to separate the 2-hydroxy fatty acids from the interfering matrix components.
-
Effective Sample Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds like phospholipids before LC-MS analysis.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for 2-hydroxy fatty acids from tissues? A1: Both the Folch and Bligh & Dyer methods are widely used for lipid extraction. The Folch method, which uses a larger solvent-to-sample ratio, is generally recommended for solid tissues and samples with a high lipid content (>2%) to ensure complete extraction.[4][9] The Bligh & Dyer method is a scaled-down version that is effective for samples with low lipid content (<2%) and high water content.[4][9]
Q2: Is derivatization necessary for the analysis of 2-hydroxy fatty acids? A2: Yes, derivatization is highly recommended for both GC-MS and LC-MS analysis.
-
For GC-MS: Derivatization is essential to increase the volatility and thermal stability of the 2-hydroxy fatty acids. A two-step process involving methylation of the carboxylic acid group followed by silylation of the hydroxyl group is common.[7]
-
For LC-MS: While direct analysis is possible, derivatization of the carboxylic acid group can improve chromatographic peak shape and significantly enhance ionization efficiency, leading to better sensitivity.[10][11]
Q3: Which internal standards should I use for accurate quantification? A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., a deuterated 2-hydroxy fatty acid). This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during extraction, derivatization, and ionization, thus effectively correcting for any variations in the analytical process.[5] If a labeled standard is not available, a 2-hydroxy fatty acid with a different chain length that is not present in the sample can be used as an alternative.
Q4: How can I differentiate between 2-hydroxy and 3-hydroxy fatty acid isomers? A4: Distinguishing between these isomers can be challenging due to their similar structures.
-
Chromatography: A well-optimized chromatographic method can often separate these isomers.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) can be used to generate specific fragment ions that are characteristic of the hydroxyl group's position. Derivatization strategies can also be employed to produce diagnostic fragment ions for each isomer.[11]
Data Presentation
Table 1: Comparison of Lipid Extraction Methods
| Feature | Folch Method | Bligh & Dyer Method |
| Solvent-to-Sample Ratio | High (e.g., 20:1) | Low (e.g., 4:1) |
| Typical Application | Solid tissues, high-lipid samples (>2%)[4][9] | Liquid samples, low-lipid samples (<2%)[4][9] |
| Lipid Recovery (High-Lipid Samples) | Generally higher | Can underestimate lipid content by up to 50%[12] |
| Lipid Recovery (Low-Lipid Samples) | Comparable to Bligh & Dyer[9] | Comparable to Folch[9] |
Table 2: Common Derivatization Reagents for GC-MS Analysis of 2-Hydroxy Fatty Acids
| Derivatization Step | Reagent | Target Functional Group | Typical Reaction Conditions |
| Esterification | Boron Trifluoride (BF₃)-Methanol | Carboxylic Acid | 80-100°C for 5-60 minutes[7] |
| Silylation | BSTFA + 1% TMCS | Hydroxyl | 60°C for 60 minutes[6][7] |
Table 3: Typical Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acid Analysis
| Analytical Method | LOD | LOQ | Reference |
| LC-HRMS (without derivatization) | 0.1 - 0.9 ng/mL | 0.4 - 2.6 ng/mL | |
| LC-MS/MS (with derivatization) | < 100 ng/L | < 100 ng/L | [10] |
| GC-MS (PFB esters) | ~1 pg on column | - | |
| LC-MS/MS (Free Fatty Acids) | 3.0–14.0 ng/mL | 8.0–45.0 ng/mL | [13] |
| Note: These values are indicative and can vary significantly depending on the specific analyte, matrix, and instrument used. |
Experimental Protocols
Protocol 1: Lipid Extraction from Tissue using a Modified Folch Method
-
Homogenization: Weigh approximately 100 mg of tissue and homogenize it in 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Perform this step on ice to minimize enzymatic degradation.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled 2-hydroxy fatty acid internal standard to the homogenate.
-
Agitation: Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at room temperature.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the tube. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for storage or further derivatization.
Protocol 2: Two-Step Derivatization for GC-MS Analysis
-
Esterification (Methylation):
-
To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex vigorously for 1 minute and centrifuge at 1,500 x g for 5 minutes.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube and evaporate to dryness under nitrogen.
-
-
Silylation:
-
To the dried FAMEs, add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[7]
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
Mandatory Visualization
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vliz.be [vliz.be]
- 10. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Acyl-CoA Detection Sensitivity in Mass Spectrometry
Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the mass spectrometry-based detection and quantification of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for quantifying acyl-CoAs with high sensitivity and selectivity?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely recognized as the premier method for the quantification of acyl-CoAs.[1] This technique provides high specificity, particularly when using methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[1][2]
Q2: Why am I observing sample degradation, and what are the best practices to prevent it?
A2: Acyl-CoAs are inherently unstable molecules, susceptible to both chemical and enzymatic degradation. To mitigate this, it is crucial to rapidly quench all metabolic activity at the point of sample collection. Throughout the extraction and preparation process, samples should be consistently kept on ice. For long-term storage, samples should be maintained at -80°C to ensure stability.
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS analysis?
A3: Acyl-CoAs exhibit predictable fragmentation patterns that are useful for their identification. A common characteristic is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][3][4] This allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species within a sample.[1][4] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[1][5]
Q4: How can I improve the chromatographic peak shape for acyl-CoAs?
A4: Achieving good chromatographic separation is essential to minimize ion suppression and improve sensitivity.[1] Due to their amphiphilic nature, acyl-CoAs can exhibit poor peak shapes.[6] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution.[1][4]
Troubleshooting Guide
Issue 1: Low or No Signal for Acyl-CoAs
This is a common and frustrating issue that can arise from multiple factors throughout the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Hydroxyundecanoyl-CoA during sample preparation.
This technical support center provides guidance on the stability of 2-Hydroxyundecanoyl-CoA during sample preparation for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions during sample preparation?
Q2: What are the primary factors that can lead to the degradation of this compound during sample preparation?
Several factors can contribute to the degradation of this compound:
-
Enzymatic Degradation: Tissues contain various hydrolases and lyases that can degrade acyl-CoAs. For instance, palmitoyl-CoA hydrolase catalyzes the hydrolysis of long-chain acyl-CoA thioesters.[2] More specifically, 2-hydroxyacyl-CoAs can be cleaved by 2-hydroxyphytanoyl-CoA lyase.[3][4]
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH values.
-
Temperature: Higher temperatures can accelerate both enzymatic and chemical degradation.
-
Oxidation: Although not explicitly detailed for this compound, acyl-CoAs can be susceptible to oxidation, which may alter their structure and function.
Q3: What is the known enzymatic degradation pathway for 2-hydroxyacyl-CoAs?
2-hydroxy-fatty acids are first activated to their corresponding acyl-CoA esters. Subsequently, the 2-hydroxy fatty acyl-CoA is cleaved by the thiamine (B1217682) pyrophosphate-dependent enzyme 2-hydroxyphytanoyl-CoA lyase. This reaction yields formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid.[3][4]
Troubleshooting Guide
Issue: Low or no detection of this compound in my samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | Immediately quench metabolic activity at the start of your sample preparation. This can be achieved by rapid freezing of the tissue in liquid nitrogen or by using cooled aqueous solutions of perchloric or sulfosalicylic acid.[5] Keep samples on ice throughout the extraction procedure. |
| Chemical Degradation | Maintain an appropriate pH during extraction. Slightly acidic conditions (e.g., pH 4.9) have been used in some acyl-CoA extraction protocols.[5] Avoid prolonged exposure to strong acids or bases. |
| Inefficient Extraction | Use a validated extraction method for acyl-CoAs. A common method involves homogenization in a buffered solution followed by solvent partitioning with isopropanol (B130326) and acetonitrile (B52724).[5] Ensure complete homogenization of the tissue. |
| Improper Storage | Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C. Fatty acyl-CoAs in frozen solutions are reported to be stable for several weeks at -20°C.[1] |
| Adsorption to Surfaces | Loss of fatty acyl-CoAs due to adsorption to glass or plastic surfaces can occur, although some studies suggest it is negligible.[1] Consider using low-adhesion tubes and glassware. |
Experimental Protocols
General Protocol for Extraction of Acyl-CoAs from Tissue
This protocol is adapted from methods described for the extraction of a wide range of acyl-CoAs and can be a starting point for this compound.[5]
-
Sample Quenching: Immediately freeze the tissue sample in liquid nitrogen to halt enzymatic activity.
-
Homogenization: Homogenize the frozen, powdered tissue in an ice-cold buffer, for example, 100 mM KH2PO4 (pH can be adjusted as needed, e.g., 4.9). An internal standard, such as heptadecanoyl-CoA, should be added to the homogenization buffer to account for extraction efficiency.[5]
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize again.[5]
-
Protein Precipitation & Phase Separation: Add saturated (NH4)2SO4 and acetonitrile to the mixture. Vortex thoroughly to ensure proper mixing and protein precipitation.[5]
-
Centrifugation: Centrifuge the sample at a low temperature (e.g., 4°C) to pellet the precipitated proteins and cellular debris.[5]
-
Collection of Supernatant: Carefully collect the upper phase containing the acyl-CoAs.[5]
-
Dilution & Further Purification (Optional): The supernatant can be diluted with a buffer (e.g., 100 mM KH2PO4, pH 4.9) for direct analysis or further purified using solid-phase extraction (SPE) with an anion-exchange column.[5]
-
Analysis: Analyze the extracted acyl-CoAs using a suitable method like reverse-phase HPLC coupled with UV detection or mass spectrometry (LC-MS/MS).[6][7]
Visualizations
Caption: A typical experimental workflow for the extraction and analysis of acyl-CoAs from tissue samples.
Caption: The enzymatic degradation pathway of 2-hydroxyacyl-CoAs, initiated by activation to acyl-CoA followed by cleavage.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Breakdown of 2-Hydroxylated Straight Chain Fatty Acids via Peroxisomal 2-Hydroxyphytanoyl-CoA Lyase | Semantic Scholar [semanticscholar.org]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Hydroxyacyl-CoA Lyase (HACL) Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxyacyl-CoA lyase (HACL) enzymatic assays.
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Frequently Asked Questions (FAQs)
A list of common questions regarding HACL enzymatic assays.
1. What are the primary substrates for HACL1?
HACL1 is involved in the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the shortening of 2-hydroxy long-chain fatty acids.[1] The enzyme catalyzes the cleavage of a carbon-carbon bond in a 2-hydroxyacyl-CoA intermediate.[1]
2. What cofactors are required for HACL1 activity?
HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme and also requires Mg²⁺ for its catalytic activity.[2]
3. What are the products of the HACL1-catalyzed reaction?
HACL1 cleaves 2-hydroxyacyl-CoA to produce a fatty aldehyde with one less carbon atom and formyl-CoA.[1]
4. Can I use a spectrophotometric assay to measure HACL1 activity?
Yes, a continuous spectrophotometric assay can be developed by coupling the production of the fatty aldehyde to the activity of aldehyde dehydrogenase (ALDH). ALDH oxidizes the aldehyde product, leading to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
5. My 2-hydroxyacyl-CoA substrate seems to be degrading. How can I improve its stability?
Long-chain fatty acyl-CoA thioesters can be unstable in aqueous buffers, especially during prolonged incubations at room temperature.[3] It is recommended to prepare substrate solutions fresh and store them on ice. For long-term storage, aliquoting and freezing at -80°C is advisable. The stability of the substrate can be influenced by pH, and it is crucial to maintain optimal buffer conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during HACL enzymatic assays in a question-and-answer format.
Issue 1: Low or No Enzyme Activity
Question: I am not observing any significant HACL1 activity, or the activity is much lower than expected. What are the possible causes and solutions?
Possible Causes and Solutions:
-
Missing or Insufficient Cofactors:
-
Thiamine Pyrophosphate (TPP): HACL1 is strictly dependent on TPP. Ensure that TPP is included in the reaction mixture at an appropriate concentration (e.g., 20 µM).
-
Magnesium Ions (Mg²⁺): Mg²⁺ is also required for HACL1 activity. Verify its presence in the assay buffer (e.g., 0.8 mM).
-
-
Sub-optimal Assay Conditions:
-
pH: The optimal pH for HACL activity can vary. For an actinobacterial HACL, the optimal pH is 7.2.[4] It is advisable to perform a pH optimization experiment for your specific enzyme and assay conditions.
-
Temperature: Enzyme activity is temperature-dependent. An optimal temperature of 37°C has been reported for a bacterial HACL.[4] Ensure your assay is performed at the optimal temperature for your enzyme.
-
-
Enzyme Inactivation:
-
Improper Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C in appropriate buffer) and has not undergone multiple freeze-thaw cycles.
-
Presence of Inhibitors: Some compounds in your sample or buffers may inhibit HACL1 activity. Consider including appropriate controls to test for inhibition.
-
-
Substrate Issues:
-
Substrate Degradation: As mentioned in the FAQs, 2-hydroxyacyl-CoA substrates can be unstable. Prepare fresh substrate solutions and keep them on ice.
-
Incorrect Substrate: Confirm that you are using the correct substrate for the HACL isoform you are studying.
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start [label="Low/No HACL Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cofactors [label="Check Cofactors\n(TPP, Mg2+)", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Verify Assay Conditions\n(pH, Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; enzyme [label="Assess Enzyme Integrity\n(Storage, Freeze-Thaw)", fillcolor="#FBBC05", fontcolor="#202124"]; substrate [label="Evaluate Substrate\n(Degradation, Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Optimize Assay/Prepare\nFresh Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cofactors; start -> conditions; start -> enzyme; start -> substrate; cofactors -> solution; conditions -> solution; enzyme -> solution; substrate -> solution; }
Troubleshooting workflow for low or no HACL activity.
Issue 2: High Background Signal
Question: I am observing a high background signal in my no-enzyme control wells. What could be causing this?
Possible Causes and Solutions:
-
Substrate Instability: Spontaneous hydrolysis of the 2-hydroxyacyl-CoA substrate can lead to the release of products that are detected by the assay system, resulting in a high background. Prepare substrate solutions fresh and run a time-course experiment without the enzyme to assess substrate stability under your assay conditions.[5]
-
Contamination of Reagents:
-
Reagents, buffers, or water may be contaminated with substances that interfere with the assay. Use high-purity reagents and prepare fresh buffers.
-
In coupled assays, the coupling enzymes may be contaminated with other enzymes that can react with the substrate or products.
-
-
Non-enzymatic Reactions:
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In spectrophotometric assays monitoring NADH production, non-enzymatic reduction of NAD⁺ can occur, especially in the presence of certain aldehydes and at a high pH.[6] It is important to run a substrate blank (containing everything except the enzyme) to account for this.
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start [label="High Background Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrate_stability [label="Assess Substrate Stability\n(Spontaneous Hydrolysis)", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_purity [label="Check Reagent Purity\n(Contamination)", fillcolor="#FBBC05", fontcolor="#202124"]; non_enzymatic [label="Investigate Non-Enzymatic\nReactions", fillcolor="#FBBC05", fontcolor="#202124"]; solution [label="Prepare Fresh Reagents/\nOptimize Assay Conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> substrate_stability; start -> reagent_purity; start -> non_enzymatic; substrate_stability -> solution; reagent_purity -> solution; non_enzymatic -> solution; }
Troubleshooting workflow for high background signal.
Experimental Protocols
Detailed methodologies for key HACL enzymatic assays.
Protocol 1: Coupled Spectrophotometric Assay
This assay measures HACL activity by coupling the production of the fatty aldehyde to the reduction of NAD⁺ by aldehyde dehydrogenase (ALDH).
Principle: 2-hydroxyacyl-CoA --(HACL)--> Fatty Aldehyde + Formyl-CoA Fatty Aldehyde + NAD⁺ --(ALDH)--> Carboxylic Acid + NADH + H⁺
The increase in NADH is monitored by measuring the absorbance at 340 nm.
Reagents:
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Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
HACL enzyme preparation
-
2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyphytanoyl-CoA)
-
Thiamine Pyrophosphate (TPP)
-
Magnesium Chloride (MgCl₂)
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NAD⁺
-
Aldehyde Dehydrogenase (ALDH)
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, TPP (final concentration 20 µM), MgCl₂ (final concentration 0.8 mM), and NAD⁺ (final concentration 1 mM).
-
Add a sufficient amount of coupling enzyme, aldehyde dehydrogenase. The activity of ALDH should be in excess to ensure that the HACL-catalyzed reaction is the rate-limiting step.
-
Initiate the reaction by adding the 2-hydroxyacyl-CoA substrate.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.
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Calculate the rate of NADH production using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
A [label="Prepare Reaction Mix\n(Buffer, TPP, MgCl2, NAD+)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Aldehyde Dehydrogenase\n(Coupling Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add HACL Enzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Initiate with Substrate\n(2-hydroxyacyl-CoA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Monitor Absorbance at 340 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Calculate HACL Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; }
Workflow for the coupled spectrophotometric HACL assay.
Protocol 2: Radioactive Assay
This discontinuous assay measures the production of [¹⁴C]formyl-CoA (which is readily hydrolyzed to [¹⁴C]formate) from a [1-¹⁴C]-labeled 2-hydroxyacyl-CoA substrate.
Procedure:
-
Prepare a reaction mixture containing assay buffer, TPP, MgCl₂, and the [1-¹⁴C]-labeled 2-hydroxyacyl-CoA substrate.
-
Initiate the reaction by adding the HACL enzyme preparation.
-
Incubate the reaction at the optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding acid).
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Separate the radiolabeled product ([¹⁴C]formate) from the unreacted substrate.
-
Quantify the amount of [¹⁴C]formate using liquid scintillation counting.
Protocol 3: GC-MS Based Assay
This method is suitable for identifying and quantifying the fatty aldehyde product of the HACL reaction.
Procedure:
-
Perform the HACL enzymatic reaction as described in the other protocols.
-
Stop the reaction and extract the lipids, including the fatty aldehyde product, using an organic solvent (e.g., a chloroform:methanol mixture).[4][7]
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Derivatize the fatty aldehyde to a more volatile and stable compound suitable for GC-MS analysis.
-
Analyze the derivatized sample by GC-MS to separate and identify the fatty aldehyde product based on its retention time and mass spectrum.[8]
-
Quantify the product using an appropriate internal standard.
Quantitative Data Summary
The following tables summarize key quantitative data for HACL enzymatic assays.
Table 1: Kinetic Parameters of 2-Hydroxyacyl-CoA Lyase
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Actinobacterial HACL | 2-Hydroxyisobutyryl-CoA | ~120 | ~1.3 | 7.2 | 37 | [4] |
| Purified Rat HACL1 | 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 | - | - | - | [9] |
Table 2: Typical Reaction Conditions for HACL Assays
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.0 | Optimal pH should be determined empirically. |
| Temperature | 30 - 37°C | Enzyme stability may decrease at higher temperatures. |
| TPP Concentration | 10 - 50 µM | |
| MgCl₂ Concentration | 0.5 - 2.0 mM | |
| Substrate Concentration | 10 - 100 µM | Should be around the K_m_ value for kinetic studies. |
| Enzyme Concentration | Variable | Should be in the linear range of the assay. |
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016069929A1 - Biosynthesis of products from 1-carbon compounds - Google Patents [patents.google.com]
- 6. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating 2- and 3-Hydroxy Fatty Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of 2- and 3-hydroxy fatty acid (HFA) isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of 2- and 3-hydroxy fatty acid isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation of 2-HFA and 3-HFA isomers. | Inadequate chromatographic conditions: The chosen column, mobile phase, or temperature gradient may not be suitable for resolving these positional isomers. | Method Optimization (LC): For reverse-phase LC, consider a C18 or C8 column and optimize the mobile phase gradient. A mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer is a common starting point. Adjusting the pH of the mobile phase can also influence separation.[1] Method Optimization (GC): For GC analysis, ensure the use of a suitable capillary column, such as a DB-5MS or HP-5MS.[2][3] Optimize the temperature program with a slow ramp rate to enhance separation. |
| Co-elution of isomers: The isomers may have very similar retention times under the current conditions. | Derivatization: Derivatizing the hydroxyl and carboxyl groups can enhance the volatility and chromatographic differences between the isomers. Common derivatization agents for GC-MS include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives or using reagents like pentafluorobenzoyl (PFBO) chloride.[2][4] For HPLC, derivatization can also improve detection and separation. | |
| Lack of a chiral stationary phase (for enantiomers): If you are trying to separate R and S enantiomers of the hydroxy fatty acids, an achiral column will not be effective. | Chiral Chromatography: Employ a chiral stationary phase (CSP) column. Chiralpak AD or AD-RH columns have been shown to be effective for the enantiomeric resolution of hydroxy fatty acids in HPLC.[5] | |
| Poor peak shape (e.g., tailing, fronting, broad peaks). | Active sites on the column: Free silanol (B1196071) groups on silica-based columns can interact with the polar carboxyl and hydroxyl groups of the fatty acids, leading to peak tailing. | Derivatization: Derivatization of the fatty acids (e.g., methylation of the carboxyl group, silylation of the hydroxyl group) reduces their polarity and minimizes interactions with active sites.[6][7] Use of an appropriate column: Consider using a column with end-capping to block silanol groups. |
| Sample overload: Injecting too much sample can lead to broad and distorted peaks. | Reduce sample concentration: Dilute the sample or reduce the injection volume. | |
| Inappropriate mobile phase pH (LC): If the pH of the mobile phase is close to the pKa of the fatty acid, it can exist in both ionized and non-ionized forms, leading to peak splitting or broadening. | Adjust mobile phase pH: Buffer the mobile phase to a pH that is at least 2 units away from the pKa of the fatty acids to ensure they are in a single ionic form. | |
| Low sensitivity or poor detection. | Inadequate detection method: The detector may not be sensitive enough for the low concentrations of your analytes. | Use Mass Spectrometry (MS): Coupling your chromatography system (GC or LC) to a mass spectrometer provides high sensitivity and selectivity. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can further enhance sensitivity for quantitative analysis.[8][9][10] Derivatization for enhanced detection: Certain derivatizing agents can introduce moieties that are more readily ionized or detected. For example, pentafluorobenzoyl (PFBO) derivatives are highly sensitive in electron-capture negative ion mass spectrometry (ECNI-MS).[4] |
| Sample degradation: Hydroxy fatty acids can be susceptible to degradation, especially at high temperatures in the GC injector. | Optimize injector temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the analytes. Derivatization: Derivatization can improve the thermal stability of the analytes.[11] | |
| Difficulty in quantifying isomers. | Lack of appropriate internal standards: Accurate quantification requires suitable internal standards to correct for variations in sample preparation and instrument response. | Use stable isotope-labeled internal standards: The use of stable isotope-labeled (e.g., 13C-labeled) internal standards for each analyte is the gold standard for accurate quantification by mass spectrometry, as they have nearly identical chemical and physical properties to the unlabeled analytes.[2][9] |
| Non-linear detector response: The detector response may not be linear across the concentration range of your samples. | Generate a calibration curve: Prepare a series of calibration standards with known concentrations of the analytes and the internal standard. Plot the response ratio (analyte peak area / internal standard peak area) against the concentration ratio to generate a calibration curve and verify linearity. |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique for separating 2- and 3-hydroxy fatty acid isomers?
A1: Both Gas Chromatography (GC) and Liquid Chromatography (LC) can be successfully employed, and the choice often depends on the specific application and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique. It typically requires derivatization of the fatty acids to increase their volatility and thermal stability.[2][3][8] GC offers high resolution, which is beneficial for separating closely related isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a very effective method and can sometimes be performed without derivatization, which simplifies sample preparation.[12][13] Reverse-phase LC with a C18 or similar column is commonly used.[1] Chiral LC is necessary for the separation of enantiomers.[5][14]
Q2: Why is derivatization often necessary for the analysis of hydroxy fatty acids by GC?
A2: Derivatization is crucial for several reasons in GC analysis:
-
To increase volatility: The carboxyl and hydroxyl groups of fatty acids make them polar and non-volatile. Derivatization, for instance, by converting the carboxylic acid to a methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (TMS) ether, makes the molecule more volatile and suitable for GC.[6][7]
-
To improve thermal stability: Underivatized hydroxy fatty acids can degrade at the high temperatures used in the GC injector and column. Derivatization increases their stability.[11]
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To enhance chromatographic separation and peak shape: By reducing the polarity of the molecules, derivatization minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and better separation.[6]
Q3: How can I separate the R and S enantiomers of a 2-hydroxy fatty acid?
A3: The separation of enantiomers requires a chiral environment. This can be achieved using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method. For example, columns like Chiralpak AD have demonstrated baseline resolution of hydroxy fatty acid enantiomers.[5][15]
Q4: What are the key parameters to optimize in an LC method for separating these isomers?
A4: For developing a robust LC separation method, consider optimizing the following:
-
Column: A C18 or C8 column is a good starting point for reverse-phase chromatography. The choice of particle size and column dimensions will affect efficiency and analysis time.
-
Mobile Phase: The composition of the mobile phase (e.g., the ratio of organic solvent like acetonitrile or methanol (B129727) to water) and the gradient elution profile are critical for achieving separation.
-
pH: The pH of the mobile phase should be controlled with a buffer to ensure the fatty acids are in a consistent ionization state, which affects their retention and peak shape.
-
Temperature: Column temperature can influence viscosity and selectivity, so it should be controlled and optimized.
Q5: What type of mass spectrometer is best for the analysis of hydroxy fatty acids?
A5: Triple quadrupole (QqQ) and high-resolution mass spectrometers (HRMS) like Orbitrap or TOF are well-suited for this analysis.
-
Triple Quadrupole (QqQ) MS: This is excellent for quantitative analysis due to its high sensitivity and selectivity in Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) modes.[3]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which aids in the confident identification of analytes and can be used for both qualitative and quantitative analysis.[12]
Quantitative Data Summary
The following table summarizes representative chromatographic data for the separation of hydroxy fatty acid isomers from various studies. Note that direct comparison between different studies is challenging due to variations in experimental conditions.
| Analyte(s) | Method | Column | Mobile Phase/Temperature Program | Retention Time(s) / Separation Factor (α) | Reference |
| 2- and 3-Hydroxy Fatty Acid Methyl Esters (PFBO derivatives) | GC/ECNI-MS | Not specified | Not specified | Isomers were resolved, but specific retention times are not provided. | [4] |
| R/S enantiomers of 2-hydroxy fatty acids (as 3,5-dinitrophenylurethane methyl ester derivatives) | Capillary HPLC | Chiral phase: N-(S)-2-(4-chlorophenyl)isovaleroyl-d-phenylglycine bonded to silica | n-hexane-1,2-dichloroethane-ethanol | Complete enantiomeric separation was achieved. For 2-hydroxyoctadecanoic acid, α = 1.08. | [15] |
| 3-Hydroxy Fatty Acids (C6-C18) (as TMS derivatives) | GC-MS | HP-5MS capillary column | Initial oven temperature of 80°C for 5 min, then ramped to 200°C at 3.8°C/min, and then to 290°C at 15°C/min. | The method successfully separated and quantified various 3-hydroxy fatty acids, but specific retention times for isomers are not detailed. | [2] |
| 2-Hydroxy Fatty Acids (as TMS derivatives of FAMEs) | GC-MS/MS | DB-5 MS column | 80°C to 310°C at 10°C/min, held for 20 min. | The method profiled various 2-hydroxy fatty acids, but specific isomer separation data is not provided. | [3] |
Experimental Workflow
The following diagram illustrates a general workflow for the development of a method for separating 2- and 3-hydroxy fatty acid isomers.
Caption: Workflow for HFA isomer separation method development.
References
- 1. jsbms.jp [jsbms.jp]
- 2. lipidmaps.org [lipidmaps.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids | Springer Nature Experiments [experiments.springernature.com]
- 14. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Minimizing matrix effects in acyl-CoA quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantitative analysis of acyl-CoA molecules by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in acyl-CoA quantification?
A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In acyl-CoA analysis, these components can be salts, lipids, proteins, and other endogenous molecules from the biological sample.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[3][4] Phospholipids are a major contributor to matrix-induced ion suppression in biological samples because they often co-extract with analytes.
Q2: What are the primary causes of matrix effects in LC-MS analysis?
A: Matrix effects primarily arise from competition between the analyte (acyl-CoAs) and matrix components during the ionization process in the mass spectrometer's source.[4] Key causes include:
-
Ionization Competition: Co-eluting compounds can compete with the analyte for the limited available charge on electrospray droplets, reducing the number of analyte ions that reach the gas phase.[2]
-
Changes in Droplet Properties: Interfering compounds can alter the viscosity and surface tension of the electrospray droplets, which affects the rate of solvent evaporation and the efficiency of analyte ion formation.[2]
-
Co-precipitation: Nonvolatile materials in the matrix can co-precipitate with the analyte, preventing it from being efficiently ionized.[2]
-
Contaminants: Endogenous materials like phospholipids, peptides, and salts are common sources of interference.[5] Contaminants can also be introduced from vial caps (B75204) and liners.[6]
Q3: What is the most effective strategy to compensate for matrix effects?
A: The use of stable isotope-labeled internal standards (SIL-IS) is considered the "gold standard" for quantitative analysis by mass spectrometry and is the most effective way to compensate for matrix effects.[7][8] A SIL-IS is a version of the analyte where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N).[8] Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte's signal to the SIL-IS signal, the variability caused by matrix effects can be accurately corrected, leading to precise and reliable quantification.[9]
Q4: How can I obtain stable isotope-labeled internal standards for a wide range of acyl-CoAs?
A: While some SIL-IS for acyl-CoAs are commercially available, generating a comprehensive library can be challenging.[8] A powerful method is Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC) .[7][9] This technique involves growing cells (such as mammalian cells or yeast) in a medium where a precursor to Coenzyme A, like pantothenate (Vitamin B5), is replaced with its stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[7][10] The cells incorporate the labeled precursor, producing a full suite of acyl-CoAs that are uniformly labeled, achieving labeling efficiency greater than 99%.[7][11] These labeled cells or their extracts can then be used as a high-quality internal standard mixture for quantification.[9]
Troubleshooting Guides
Issue: I am observing low signal intensity and poor reproducibility for my acyl-CoA analytes.
This issue is often a direct result of significant ion suppression from matrix components.
Step 1: Assess the Matrix Effect
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Post-Column Infusion: This method provides a qualitative assessment to identify chromatographic regions where ion suppression occurs.[5][12] It involves continuously infusing a standard solution of your analyte into the flow stream after the analytical column while injecting a blank matrix extract. Dips in the analyte's signal baseline indicate retention times where matrix components are eluting and causing suppression.[5]
-
Post-Extraction Spike: This provides a quantitative measure of the matrix effect.[4] Compare the peak area of an analyte spiked into a blank matrix extract after the extraction process with the peak area of the same analyte concentration in a pure solvent. A significant difference indicates the presence of matrix effects.[3]
Step 2: Improve Sample Preparation and Cleanup
The most effective way to combat ion suppression is to remove the interfering matrix components before LC-MS analysis.[13]
-
Diagram: General Acyl-CoA Analysis Workflow
Caption: General workflow for acyl-CoA analysis highlighting key mitigation points. -
Comparison of Sample Preparation Techniques Improving sample preparation is often the most effective way to reduce matrix effects.[13][14] Protein precipitation (PPT) is fast but often results in significant matrix effects, while Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer better cleanup.[14]
| Technique | Selectivity & Cleanup | Phospholipid Removal | Throughput | Suitability for Acyl-CoAs |
| Protein Precipitation (PPT) | Low. Co-precipitates proteins but leaves many small molecules (salts, lipids) in the supernatant.[14] | Poor. Phospholipids are a major cause of ion suppression and are not effectively removed.[15] | High | Acceptable for cleaner samples, but often requires further cleanup or chromatographic optimization.[16] |
| Liquid-Liquid Extraction (LLE) | Moderate. Separates compounds based on partitioning between two immiscible liquids. Can be optimized for acyl-CoAs. | Good. A double LLE with a nonpolar solvent (e.g., hexane) followed by a moderately nonpolar solvent can effectively remove lipids.[13] | Moderate | Effective, especially when optimized to remove hydrophobic interferences like phospholipids.[13] |
| Solid-Phase Extraction (SPE) | High. Offers the best cleanup by using specific sorbent chemistry (e.g., reversed-phase, ion exchange) to bind the analyte while washing away interferences.[5][13] | Excellent. Specific protocols like HybridSPE are designed to deplete phospholipids, dramatically reducing matrix effects. | Low to Moderate | Highly recommended for complex matrices. Mixed-mode SPE can provide excellent recovery and cleanup for diverse acyl-CoA species.[13][16] |
Step 3: Optimize Chromatographic Separation
If sample cleanup is insufficient, adjusting the chromatography can help separate your acyl-CoAs from the interfering region identified in Step 1.[14][17]
-
Modify Gradient: Adjust the mobile phase gradient to shift the retention time of your analytes away from the zone of ion suppression.
-
Change Column Chemistry: Use a different stationary phase (e.g., C18, HILIC) that provides a different selectivity and may better resolve the analytes from matrix components.[18]
-
Sample Dilution: If sensitivity allows, simply diluting the sample extract can reduce the concentration of matrix components and thereby lessen the matrix effect.[17][19] In some cases where suppression is severe, dilution can paradoxically improve the limit of detection.[17]
Issue: How do I choose the right sample preparation method?
Use this decision tree to guide your selection based on your specific experimental needs and observations.
-
Diagram: Troubleshooting Decision Tree for Matrix Effects
Caption: A decision tree to select the appropriate strategy for minimizing matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol is a general guideline for using a mixed-mode or reversed-phase SPE cartridge to clean up acyl-CoA extracts from complex biological matrices.
-
Conditioning: Wash the SPE cartridge with 1-2 cartridge volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Equilibration: Equilibrate the cartridge with 1-2 cartridge volumes of an aqueous solution that matches the pH and ionic strength of your sample loading solution (e.g., water or a weak buffer).
-
Sample Loading: Load the reconstituted sample extract onto the cartridge at a slow, controlled flow rate to ensure proper binding of the acyl-CoAs to the sorbent.
-
Washing: Wash the cartridge with a weak, aqueous solvent to remove highly polar, unbound interferences like salts. A second wash with a solvent of intermediate strength can remove less polar interferences (e.g., some phospholipids).
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol, often with a pH modifier like ammonium (B1175870) hydroxide (B78521) for better recovery).[20]
-
Final Step: Evaporate the eluted solvent and reconstitute the sample in the initial mobile phase for LC-MS analysis.
Protocol 2: Generating SIL-IS with the SILEC Method
This protocol provides a conceptual overview for generating a comprehensive SIL-IS mixture for acyl-CoAs.
-
Media Preparation: Prepare a cell culture medium that omits pantothenate (Vitamin B5). Supplement this medium with a stable isotope-labeled version, such as [¹³C₃¹⁵N₁]-pantothenate.[7] To reduce contamination from unlabeled pantothenate, use charcoal-dextran-stripped fetal bovine serum (FBS) instead of standard FBS.[7][11]
-
Cell Culture: Culture your chosen cell line (e.g., murine hepatocytes or Pan6-deficient yeast) in the prepared labeled medium for several passages (e.g., three or more) to ensure near-complete incorporation (>99%) of the labeled precursor into the cellular Coenzyme A pool.[7][10]
-
Harvesting: Harvest the labeled cells. These cells can be mixed directly with unlabeled experimental cell pellets prior to extraction (a technique known as SILEC-SF) to serve as an ideal internal standard that controls for variability in fractionation and extraction.[9]
-
Extraction: Alternatively, extract the acyl-CoAs from a large batch of labeled cells. This labeled extract can then be aliquoted and spiked into experimental samples as a universal internal standard.[7]
-
Verification: Use LC-MS to verify the incorporation efficiency by comparing the signal of labeled vs. unlabeled CoA species.[7]
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. bme.psu.edu [bme.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Impact of ion suppression by sample cap liners in lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters | Scilit [scilit.com]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
Selection of internal standards for 2-hydroxy fatty acid analysis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection and use of internal standards for the accurate quantification of 2-hydroxy fatty acids (2-OH FAs).
Frequently Asked Questions (FAQs)
Q1: What is the critical role of an internal standard in 2-hydroxy fatty acid analysis?
An internal standard (IS) is a compound of known concentration added to a sample at the beginning of the analytical workflow.[1] Its primary purpose is to correct for variations that can occur during sample preparation, such as extraction and derivatization, as well as during analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] By normalizing the signal of the target 2-OH FA to the signal of the IS, researchers can significantly improve the accuracy and precision of quantification.[1]
Q2: What are the main types of internal standards recommended for 2-hydroxy fatty acid analysis?
There are two primary types of internal standards suitable for 2-OH FA analysis:
-
Stable Isotope-Labeled (SIL) 2-Hydroxy Fatty Acids: These are considered the gold standard.[4] They are structurally identical to the analyte of interest, but a few atoms are replaced with heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)).[5][6] This makes them distinguishable by mass spectrometry while ensuring they behave almost identically to the target analyte during sample processing and analysis.[4]
-
Odd-Chain 2-Hydroxy Fatty Acids: These are structural analogs that are not naturally present in most biological samples.[7][8] For example, 2-hydroxyheptadecanoic acid (2-OH C17:0) could be used as an IS for the analysis of even-chain 2-OH FAs. While not as ideal as SIL standards, they can be a cost-effective alternative.[7]
Q3: What are the key criteria for selecting an appropriate internal standard?
The ideal internal standard should exhibit the following characteristics:[4][9]
-
Structural Similarity: It should be chemically and physically similar to the 2-OH FA analyte.[4]
-
Co-elution: In LC-MS, the IS should co-elute with the analyte to experience and correct for similar matrix effects.[1]
-
Mass Spectrometric Differentiation: The IS must be clearly distinguishable from the analyte by the mass spectrometer.[9]
-
Purity: The standard should be of high purity to ensure accurate quantification.[9]
-
Stability: It must be stable throughout the entire analytical procedure.[4]
-
Absence in Samples: The chosen IS should not be naturally present in the samples being analyzed.[2]
Troubleshooting Guide
Issue 1: Low or Inconsistent Recovery of the Internal Standard
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the solvent system used for lipid extraction is appropriate for the polarity of 2-hydroxy fatty acids. A common method is the Folch extraction using a chloroform:methanol mixture.[1]- Optimize the extraction procedure by adjusting solvent ratios, increasing extraction time, or performing multiple extraction steps. |
| Degradation of the Internal Standard | - Verify the stability of the internal standard under the experimental conditions (e.g., pH, temperature).- Store internal standard stock solutions appropriately, typically at -20°C or lower under an inert atmosphere (e.g., argon) to prevent degradation.[10] |
| Inefficient Derivatization | - For GC-MS analysis, derivatization is crucial. Ensure complete derivatization of both the carboxyl and hydroxyl groups. A two-step process involving esterification (e.g., with methanolic HCl) followed by silylation (e.g., with BSTFA) is common.[3]- Optimize derivatization conditions such as reaction time, temperature, and reagent concentration. |
Issue 2: Poor Peak Shape or Resolution in Chromatography
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization (GC-MS) | - As mentioned above, ensure complete derivatization. Free carboxyl and hydroxyl groups can interact with the GC column, leading to tailing peaks.[3] |
| Column Overload | - Reduce the amount of sample injected onto the column. |
| Inappropriate Column Choice | - For GC-MS, a mid-polar capillary column is often suitable for separating fatty acid methyl esters.[11]- For LC-MS, a C8 or C18 reversed-phase column can be effective.[12] |
| Contamination | - Clean the injection port and column according to the manufacturer's instructions. |
Issue 3: Inaccurate Quantification and High Variability
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (LC-MS) | - Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte and internal standard, are a common issue in LC-MS.[1]- The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1]- If a SIL-IS is not available, ensure the structural analog IS elutes as closely as possible to the analyte. |
| Cross-Interference | - Check for any isotopic overlap between the analyte and the internal standard in the mass spectrometer. Ensure that the selected mass-to-charge ratio (m/z) for quantification is unique to each compound. |
| Incorrect Internal Standard Concentration | - The concentration of the internal standard should be in the same order of magnitude as the expected concentration of the endogenous 2-hydroxy fatty acids to ensure it falls within the linear range of the detector. |
Data Presentation: Comparison of Internal Standard Types
| Parameter | Stable Isotope-Labeled (SIL) 2-OH FA | Odd-Chain 2-OH FA |
| Accuracy | Excellent | Good |
| Precision | Excellent | Good |
| Correction for Matrix Effects | Superior, especially with co-elution | Effective, but may not fully compensate if retention times differ significantly |
| Correction for Sample Loss | Excellent | Excellent |
| Linearity | Excellent over a wide dynamic range | Good, but may deviate at very high or low concentrations relative to the analyte |
| Availability | Can be limited and expensive; may require custom synthesis | More readily available and cost-effective |
| Risk of Natural Occurrence | Negligible | Low, but should be verified for the specific sample matrix |
Experimental Protocols
Protocol 1: Lipid Extraction and Derivatization for GC-MS Analysis
This protocol outlines a general procedure for the extraction and derivatization of 2-hydroxy fatty acids from biological samples for subsequent GC-MS analysis.
-
Internal Standard Addition: To your sample (e.g., 1 mg of lyophilized tissue or 100 µL of plasma), add a known amount of the chosen internal standard (e.g., ¹³C-labeled 2-hydroxypalmitic acid or 2-hydroxyheptadecanoic acid).
-
Lipid Extraction (Folch Method):
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex thoroughly for 1-2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification and Methylation:
-
To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.
-
Heat at 80°C for 10 minutes.
-
Cool and then add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat again at 80°C for 2 minutes to convert fatty acids to fatty acid methyl esters (FAMEs).
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under nitrogen.
-
-
Silylation of the Hydroxyl Group:
-
To the dried FAMEs, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[4]
-
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Logical Relationship for Internal Standard Selection
Caption: Decision tree for selecting an internal standard.
Experimental Workflow for 2-OH FA Analysis by GC-MS
Caption: Workflow for GC-MS analysis of 2-hydroxy fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 3. benchchem.com [benchchem.com]
- 4. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. marinelipids.ca [marinelipids.ca]
- 10. lipidmaps.org [lipidmaps.org]
- 11. mdpi.com [mdpi.com]
- 12. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the limited availability of 2-hydroxy fatty acid standards.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges due to the limited availability of 2-hydroxy fatty acid (2-OHFA) standards.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to analyze 2-hydroxy fatty acids?
A1: The analysis of 2-hydroxy fatty acids (2-OHFAs) presents several challenges primarily due to the limited commercial availability of authentic standards. This scarcity complicates unambiguous identification and accurate quantification. Key difficulties include:
-
Structural Similarity to Isomers: 2-OHFAs are structurally very similar to other positional isomers, such as 3-hydroxy fatty acids (3-OHFAs), making their chromatographic separation difficult.[1][2][3][4]
-
Similar Mass Spectra: Isomers often produce similar fragmentation patterns in mass spectrometry, leading to potential misidentification without a reference standard.[5]
-
Low Abundance: 2-OHFAs are often present at low concentrations in biological samples, requiring highly sensitive analytical methods for detection.[4][6]
Q2: How can I identify 2-OHFAs in my samples without authentic standards?
A2: Several strategies can be employed for the tentative identification of 2-OHFAs in the absence of commercial standards:
-
Retention Time Prediction Models: You can develop or utilize existing retention time prediction models. These models correlate chromatographic retention times with the carbon chain length and the number of double bonds of the fatty acids.[1][3][7]
-
In-House Databases: Constructing an in-house database of theoretical 2-OHFA masses and their predicted fragmentation patterns can aid in matching against your experimental data.[1][7][8]
-
High-Resolution Mass Spectrometry: Use of high-resolution mass spectrometry can provide accurate mass measurements, which helps in determining the elemental composition and distinguishing between closely related molecules.
-
Derivatization: Chemical derivatization of the hydroxyl group can alter the chromatographic behavior and mass spectral fragmentation of 2-OHFAs, aiding in their identification and differentiation from other isomers.[6][9]
Q3: What are the alternatives for quantitative analysis of 2-OHFAs when standards are unavailable?
A3: While precise quantification is challenging without standards, you can use the following approaches for relative or semi-quantitative analysis:
-
Relative Quantification: Compare the peak area or intensity of a specific 2-OHFA across different sample groups to determine relative changes.
-
Use of a Structurally Similar Internal Standard: A non-endogenous, structurally related fatty acid can be used as an internal standard to normalize for variations in sample preparation and instrument response. However, this will not correct for differences in ionization efficiency between the standard and the analyte.
-
Stable Isotope Labeling: For cell culture or in vivo studies, stable isotope labeling can be used to track and relatively quantify newly synthesized 2-OHFAs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 2-hydroxy fatty acids.
Issue 1: Poor chromatographic separation of 2-OHFA and 3-OHFA isomers.
| Potential Cause | Suggested Solution |
| Inadequate column chemistry. | Use a column with a different stationary phase (e.g., C30 instead of C18) to exploit subtle differences in polarity. Chiral columns can be used to separate enantiomers.[6] |
| Suboptimal mobile phase gradient. | Optimize the gradient elution profile. A shallower gradient can improve the resolution of closely eluting isomers. |
| Derivatization not employed. | Derivatize the hydroxyl group to increase the structural differences between isomers, which can lead to better separation. |
Issue 2: Inability to confirm the identity of a putative 2-OHFA peak.
| Potential Cause | Suggested Solution |
| Insufficient fragmentation in MS/MS. | Optimize collision energy in your mass spectrometer to induce more informative fragmentation. |
| Lack of reference spectra. | Synthesize the 2-OHFA standard in-house to obtain a reference mass spectrum.[10][11][12] Alternatively, compare your experimental spectra against published fragmentation patterns or in-silico generated mass spectra.[6] |
| Isomeric interference. | Employ ion mobility-mass spectrometry to separate isomers based on their shape and size in the gas phase. |
Issue 3: Low signal intensity or poor detection of 2-OHFAs.
| Potential Cause | Suggested Solution | | Low abundance in the sample. | Increase the amount of starting material or use an enrichment technique such as solid-phase extraction (SPE) to concentrate the lipid fraction containing 2-OHFAs.[6][11] | | Poor ionization efficiency. | Derivatize the carboxylic acid group to enhance ionization efficiency in the mass spectrometer.[6] | | Matrix effects suppressing the signal. | Improve sample cleanup procedures to remove interfering matrix components. Use of a deuterated internal standard can help to compensate for matrix effects. |
Experimental Protocols
Protocol 1: In-house Synthesis of 2-Hydroxy Fatty Acids
For researchers who require authentic standards for their studies, in-house synthesis is a viable option. The following is a general procedure for the synthesis of α-hydroxy fatty acids from their corresponding fatty acids.[10]
Workflow for In-house Synthesis of 2-Hydroxy Fatty Acids
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Strategy for Global Profiling and Identification of 2- and 3âHydroxy Fatty Acids in Plasma by UPLCâMS/MS - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. iris.unito.it [iris.unito.it]
- 11. Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Quantification of 2-Hydroxyundecanoyl-CoA: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Hydroxyundecanoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for advancing research in metabolic disorders and drug development. This guide provides an objective comparison of the leading analytical methodologies for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the experimental protocols and presents comparative performance data to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of acyl-CoA species due to its high sensitivity, specificity, and amenability to high-throughput analysis.[1][2] This technique allows for the direct analysis of this compound in complex biological matrices with minimal sample derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative, particularly for the analysis of fatty acids. However, the analysis of non-volatile species like this compound by GC-MS necessitates derivatization steps to increase volatility.[3][4]
Comparative Performance Data
The following table summarizes the key performance parameters for the quantification of a medium-chain hydroxy acyl-CoA, serving as a proxy for this compound, by LC-MS/MS and GC-MS. The data for LC-MS/MS is adapted from methodologies validated for similar analytes, while the GC-MS data reflects typical performance after necessary derivatization.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 1 - 10 fmol | 10 - 50 fmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol | 50 - 200 fmol |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (RSD%) | < 15% | < 20% |
| Specificity | High (based on precursor/product ion transitions) | High (based on mass spectrum) |
| Throughput | High | Moderate |
| Sample Preparation | Protein precipitation, Solid-phase extraction | Extraction, Hydrolysis, Derivatization |
Experimental Protocols
LC-MS/MS Quantification of this compound
This protocol outlines a typical workflow for the sensitive and specific quantification of this compound from biological samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: A specific precursor ion to product ion transition for this compound would be monitored. For a closely related medium-chain acyl-CoA, a neutral loss of 507 is common.[5]
-
Internal Standard: A stable isotope-labeled analog of this compound or a structurally similar medium-chain acyl-CoA (e.g., C10-CoA) should be used for accurate quantification.
References
A Comparative Guide to the Substrate Specificity of 2-Hydroxyacyl-CoA Lyase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the substrate specificities of 2-hydroxyacyl-CoA lyase (HACL) isozymes, HACL1 and HACL2. The information presented is based on available experimental data to assist researchers in understanding the functional differences between these enzymes and in designing relevant experimental setups.
Introduction to 2-Hydroxyacyl-CoA Lyase
2-Hydroxyacyl-CoA lyase (HACL) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a crucial role in the alpha-oxidation of fatty acids. This metabolic pathway is essential for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the metabolism of 2-hydroxy long-chain fatty acids. The core function of HACL is to cleave the carbon-carbon bond between the C1 and C2 positions of a 2-hydroxyacyl-CoA substrate, yielding formyl-CoA and an aldehyde with one less carbon atom. Two primary isozymes have been identified in mammals: HACL1, located in peroxisomes, and HACL2, found in the endoplasmic reticulum. Their distinct subcellular localizations and substrate preferences suggest specialized roles in lipid metabolism.
Comparative Substrate Specificity
Experimental evidence from studies utilizing knockout cell lines and enzymatic assays has revealed distinct substrate preferences for HACL1 and HACL2.
HACL1 exhibits a clear preference for 3-methyl-branched 2-hydroxyacyl-CoAs . Its primary physiological substrate is 2-hydroxyphytanoyl-CoA, a key intermediate in the degradation of phytanic acid. While it can also act on straight-chain 2-hydroxyacyl-CoAs, its efficiency is significantly lower for these substrates.
HACL2 , in contrast, demonstrates higher activity towards very-long-chain 2-hydroxyacyl-CoAs . This suggests a more prominent role for HACL2 in the metabolism of these specific fatty acids, which are important components of sphingolipids.
A summary of the qualitative substrate preferences is presented below:
| Substrate Type | HACL1 Activity | HACL2 Activity |
| 3-Methyl-branched 2-hydroxyacyl-CoAs (e.g., 2-hydroxyphytanoyl-CoA) | High | Low |
| Very-long-chain 2-hydroxyacyl-CoAs (e.g., 2-hydroxy-C24:0-CoA) | Low | High |
| Long-chain 2-hydroxyacyl-CoAs (e.g., 2-hydroxyoctadecanoyl-CoA) | Moderate | Moderate |
Note: This table represents a qualitative summary based on reported findings. Quantitative kinetic data (Km, kcat) for a direct comparison across a wide range of substrates is limited in the current literature.
Experimental Data
One study using Hacl1 and Hacl2 knockout (KO) CHO-K1 cells demonstrated that:
-
Hacl1 KO cells showed a significant accumulation of 2-hydroxyphytanic acid when incubated with phytanic acid, indicating that HACL1 is the primary enzyme for its degradation.[1]
-
Hacl2 KO cells exhibited a more pronounced defect in the metabolism of 2-hydroxy very-long-chain fatty acids.[2][3][4]
These findings underscore the specialized, non-redundant roles of HACL1 and HACL2 in fatty acid metabolism.
Experimental Methodologies
The determination of HACL substrate specificity typically involves in vitro enzyme assays using purified recombinant enzymes or cell lysates containing the enzyme of interest. A common approach involves monitoring the formation of the aldehyde product over time.
General Experimental Workflow for HACL Activity Assay
Caption: General workflow for a 2-hydroxyacyl-CoA lyase activity assay.
Detailed Protocol: LC-MS/MS-based HACL Activity Assay
This protocol outlines a method for determining the activity of HACL enzymes by quantifying the aldehyde product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Purified recombinant HACL1 or HACL2, or cell lysate overexpressing the enzyme.
-
2-hydroxyacyl-CoA substrate (e.g., 2-hydroxyphytanoyl-CoA for HACL1, 2-hydroxy-C24:0-CoA for HACL2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 0.1 mM Thiamine Pyrophosphate (TPP).
-
Quenching Solution: Acetonitrile (B52724).
-
Internal Standard: A deuterated analog of the expected aldehyde product.
-
LC-MS/MS system with a C18 reversed-phase column.
2. Substrate Synthesis (Example: 2-Hydroxyphytanoyl-CoA):
-
2-hydroxyphytanoyl-CoA can be synthesized from phytanic acid. The synthesis involves the activation of phytanic acid to phytanoyl-CoA, followed by hydroxylation at the 2-position, which can be achieved enzymatically using phytanoyl-CoA 2-hydroxylase.[5]
3. Enzyme Activity Assay:
-
Prepare the reaction mixture in a microcentrifuge tube by combining:
-
50 µL of Assay Buffer
-
10 µL of enzyme solution (concentration to be optimized)
-
A range of substrate concentrations (e.g., 1-100 µM) to determine kinetic parameters.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 2-hydroxyacyl-CoA substrate.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Separate the aldehyde product from other reaction components on a C18 column using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the aldehyde product and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the aldehyde of interest and the internal standard should be determined beforehand.
-
Generate a standard curve using known concentrations of the aldehyde product to allow for absolute quantification.
5. Data Analysis:
-
Calculate the amount of product formed in each reaction.
-
Determine the initial velocity (v) of the reaction at each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
Metabolic Pathway: Alpha-Oxidation of Phytanic Acid
The alpha-oxidation pathway is crucial for the breakdown of phytanic acid, a branched-chain fatty acid that cannot be metabolized by beta-oxidation. HACL1 is a key enzyme in this pathway.
Caption: The alpha-oxidation pathway for the degradation of phytanic acid.
Conclusion
The available evidence strongly indicates that HACL1 and HACL2 are not functionally redundant and possess distinct substrate specificities. HACL1 is the primary enzyme for the degradation of 3-methyl-branched fatty acids, while HACL2 is more critical for the metabolism of very-long-chain 2-hydroxy fatty acids. This specialization is likely linked to their different subcellular localizations and the specific metabolic roles of their preferred substrates. For researchers investigating alpha-oxidation or developing therapeutics targeting lipid metabolism, it is crucial to consider the specific HACL isozyme and substrate relevant to their biological question. Further research providing detailed kinetic comparisons of these enzymes with a broader range of substrates would be highly valuable to the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to 2-Hydroxyundecanoyl-CoA and Other Chain-Length 2-Hydroxy Acyl-CoAs for Researchers
For researchers and professionals in drug development and metabolic studies, understanding the nuanced differences between various fatty acid metabolites is crucial. This guide provides an objective comparison of 2-Hydroxyundecanoyl-CoA against other chain-length 2-hydroxy acyl-CoAs, supported by experimental data and detailed protocols.
Introduction to 2-Hydroxy Acyl-CoAs
2-Hydroxy acyl-CoAs are critical intermediates in the alpha-oxidation of fatty acids, a metabolic pathway primarily occurring in peroxisomes. This pathway is essential for the degradation of 3-methyl-branched fatty acids, such as phytanic acid, and the metabolism of straight-chain 2-hydroxy fatty acids. The key enzyme in the final step of this pathway is 2-hydroxyacyl-CoA lyase (HACL1), which cleaves the 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde with one less carbon atom. The chain length of the 2-hydroxy acyl-CoA can influence its metabolic fate and potential biological activity.
Biochemical Properties and Chain-Length Specificity
The substrate specificity of HACL1 is a key determinant in the metabolism of different chain-length 2-hydroxy acyl-CoAs. While comprehensive kinetic data for human HACL1 across a wide range of 2-hydroxy acyl-CoA chain lengths is not extensively documented in publicly available literature, existing studies provide qualitative and some quantitative insights into its activity.
Key Observations:
-
Broad Substrate Range: HACL1 exhibits activity towards a broad range of 2-hydroxyacyl-CoA chain lengths, from short to very-long-chain fatty acids.
-
Medium-Chain Preference: Some studies suggest that enzymes involved in fatty acid metabolism show a preference for medium-chain substrates. For instance, pig heart L-3-hydroxyacyl-CoA dehydrogenase is most active with medium-chain substrates[1]. While this is a different enzyme, it highlights a common trend in fatty acid metabolism that may also apply to HACL1.
-
Obligatory Moieties: For a compound to be a substrate for HACL1, the presence of both a 2-hydroxy group and a CoA-ester function is mandatory[2]. The 3-methyl substitution, present in phytanic acid-derived substrates, is not a requirement for straight-chain 2-hydroxy acyl-CoAs.
Table 1: Comparison of Properties of 2-Hydroxy Acyl-CoAs with Varying Chain Lengths
| Property | Short-Chain (e.g., C4) | Medium-Chain (e.g., this compound - C11) | Long-Chain (e.g., C16, C18) | Very-Long-Chain (e.g., >C22) |
| Primary Metabolic Pathway | Peroxisomal Alpha-Oxidation | Peroxisomal Alpha-Oxidation | Peroxisomal Alpha-Oxidation | Peroxisomal Alpha-Oxidation |
| Key Enzyme | 2-Hydroxyacyl-CoA Lyase (HACL1) | 2-Hydroxyacyl-CoA Lyase (HACL1) | 2-Hydroxyacyl-CoA Lyase (HACL1) | 2-Hydroxyacyl-CoA Lyase (HACL1) |
| Subcellular Location | Peroxisomes | Peroxisomes | Peroxisomes | Peroxisomes |
| Potential Biological Roles | Energy metabolism | Energy metabolism, potential signaling roles[3] | Component of sphingolipids, particularly in myelin[4] | Primarily catabolic intermediates |
| Analytical Detection Methods | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS |
Signaling Pathways and Cellular Effects
While the primary role of 2-hydroxy acyl-CoAs is in fatty acid metabolism, emerging evidence suggests that fatty acids and their derivatives can act as signaling molecules, influencing various cellular processes.
Medium-chain fatty acids (MCFAs) are known to interact with G-protein coupled receptors and nuclear receptors, thereby influencing inflammation, insulin (B600854) sensitivity, and lipid metabolism[3][5]. Although specific signaling roles for 2-hydroxy medium-chain fatty acids like 2-hydroxyundecanoic acid are not yet well-defined, their structural similarity to other bioactive lipids suggests potential involvement in cellular signaling.
2-hydroxylated sphingolipids, which are synthesized from long-chain 2-hydroxy fatty acids, are crucial components of myelin and are implicated in neurodegenerative diseases[4][6].
Below is a diagram illustrating the peroxisomal alpha-oxidation pathway.
References
- 1. Fatty acids as biocompounds: their role in human metabolism, health and disease: a review. part 2: fatty acid physiological roles and applications in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of alpha-oxidation rates for different fatty acid substrates.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the alpha-oxidation rates for various fatty acid substrates, supported by experimental data. The information is intended to assist researchers in understanding the substrate specificity of the alpha-oxidation pathway and in designing relevant experimental models.
Introduction to Alpha-Oxidation
Alpha-oxidation is a crucial metabolic pathway responsible for the degradation of certain fatty acids that cannot be processed by the more common beta-oxidation pathway. This is primarily due to the presence of a methyl group at the beta-carbon of the fatty acid chain, which sterically hinders the enzymes of beta-oxidation. The primary physiological substrate for alpha-oxidation in humans is phytanic acid, a branched-chain fatty acid derived from the diet. The process occurs within peroxisomes and involves the removal of a single carbon atom from the carboxyl end of the fatty acid.
Comparative Analysis of Alpha-Oxidation Substrates
The rate-limiting enzyme in the alpha-oxidation of phytanic acid is phytanoyl-CoA hydroxylase (PAHX). The substrate specificity of this enzyme largely determines which fatty acids can be metabolized through this pathway. While phytanic acid is the most well-studied substrate, research has shown that PAHX can act on a range of 3-methyl-branched fatty acids.
Quantitative Data on Substrate-Dependent Alpha-Oxidation Rates
| Substrate Category | Specific Substrate Example(s) | Relative Rate of Hydroxylation by PAHX | Citation |
| 3-Methyl-Branched Fatty Acyl-CoAs | Phytanoyl-CoA | High | [1][2] |
| 3-Methylhexadecanoyl-CoA | Active | [1][2] | |
| Other mono-branched 3-methylacyl-CoA esters (chain length > C7) | Active | [1] | |
| Other 3-Alkyl-Branched Acyl-CoAs | 3-Ethylacyl-CoA | Moderate | [1] |
| 3-Propylacyl-CoA | Low (poor substrate) | [1] | |
| Other Branched-Chain Acyl-CoAs | 2-Methyl-branched acyl-CoA esters | No detectable activity | [1][2] |
| 4-Methyl-branched acyl-CoA esters | No detectable activity | [1][2] | |
| Straight-Chain Acyl-CoAs | Long and very long straight-chain acyl-CoA esters | No detectable activity | [1][2] |
Note: The relative rates are based on qualitative descriptions from the cited literature, as direct comparative kinetic data is sparse.
Experimental Protocols
Measurement of Alpha-Oxidation Activity in Cultured Human Fibroblasts
This protocol describes a common method for determining the rate of alpha-oxidation in cultured cells by measuring the conversion of a radiolabeled substrate.
I. Cell Culture and Harvesting:
-
Culture human skin fibroblasts in standard cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics in T-25 flasks.
-
Grow cells to approximately 80-90% confluency.
-
Wash the cell monolayer twice with phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization.
-
Resuspend the cells in a known volume of culture medium and determine the cell count and viability.
II. In Vitro Alpha-Oxidation Assay:
-
Seed a known number of fibroblasts (e.g., 1 x 10^6 cells) into a reaction vessel.
-
Prepare the incubation medium containing a radiolabeled substrate, such as [1-¹⁴C]phytanic acid, complexed to bovine serum albumin (BSA). The final concentration of the substrate should be optimized (e.g., 100 µM).
-
Initiate the reaction by adding the incubation medium to the cells.
-
Incubate the cells at 37°C for a defined period (e.g., 2-4 hours).
-
Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins and release ¹⁴CO₂.
III. Measurement of ¹⁴CO₂:
-
Capture the released ¹⁴CO₂ in a trapping agent (e.g., a filter paper soaked in a strong base like NaOH or hyamine hydroxide) placed in a sealed vial within the reaction vessel.
-
After the trapping period, remove the filter paper and place it in a scintillation vial.
-
Add a suitable scintillation cocktail to the vial.
-
Quantify the radioactivity using a liquid scintillation counter.
-
The rate of alpha-oxidation is expressed as the amount of ¹⁴CO₂ produced per unit of time per milligram of cell protein.
IV. Analysis of Intermediates by GC-MS:
-
To analyze the formation of alpha-oxidation intermediates like pristanic acid, the cell culture medium and cell pellet can be collected after the incubation period.
-
Extract the lipids from the samples.
-
Derivatize the fatty acids to make them volatile (e.g., by methylation to form fatty acid methyl esters).
-
Analyze the derivatized samples by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the specific fatty acids.
Visualizations
Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.
Caption: Experimental workflow for measuring alpha-oxidation rates.
References
- 1. Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: implications for Refsum disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GC-MS vs. LC-MS for 2-Hydroxy Fatty Acid Profiling
For researchers, scientists, and drug development professionals navigating the complexities of lipidomics, the accurate profiling of 2-hydroxy fatty acids (2-OH FAs) is paramount. These molecules play critical roles in cellular signaling, sphingolipid metabolism, and are implicated in various diseases, including neurological disorders and cancer.[1] The choice of analytical methodology is a critical decision that dictates the sensitivity, specificity, and throughput of these analyses. This guide provides an objective comparison of the two most prevalent techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by experimental data and detailed protocols.
The primary challenge in analyzing 2-OH FAs lies in their structural diversity and often low abundance in biological matrices.[2][3] Both GC-MS and LC-MS have proven to be powerful tools for this purpose, yet they operate on fundamentally different principles, offering distinct advantages and disadvantages.
Quantitative Performance: A Comparative Overview
| Parameter | GC-MS | LC-MS/MS | Notes |
| Derivatization | Generally required | Often not required | GC-MS requires derivatization to increase the volatility of the fatty acids.[3][4][5] LC-MS can often analyze the native compounds.[6] |
| Limit of Detection (LOD) | 0.21 - 0.9 ng/mL | 0.1 - 1.5 ng/mL | The LOD for both techniques is comparable and falls within the low nanogram per milliliter range.[7][8][9] |
| Limit of Quantitation (LOQ) | 0.64 - 88 ng/mL | 0.4 - 6.12 ng/mL | LC-MS/MS can offer a lower limit of quantitation, enabling the analysis of very low abundance species.[7][9][10][11] |
| **Linearity (R²) ** | >0.99 | >0.99 | Both methods demonstrate excellent linearity over a wide dynamic range.[6][8][9] |
| Throughput | Lower | Higher | LC-MS methods can have shorter run times, allowing for higher throughput. |
| Compound Coverage | Volatile and thermally stable compounds | Wide range, including non-volatile and thermally labile compounds | LC-MS is more versatile for analyzing a broader range of lipids without the need for high temperatures that could degrade sensitive molecules.[12] |
| Isomer Separation | Can be challenging | Can be optimized with appropriate chromatography | LC-MS, particularly with chiral columns, can offer better separation of regio-isomers and enantiomers.[2] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of 2-hydroxy fatty acids, as well as a representative signaling pathway where these molecules are involved.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of 2-Hydroxy Fatty Acids
This protocol is a composite based on established methods for fatty acid analysis by GC-MS, which includes a derivatization step to make the analytes volatile.
1. Lipid Extraction:
-
Homogenize tissue samples or take an aliquot of plasma or cell suspension.
-
Perform a lipid extraction using the Bligh and Dyer method with a chloroform:methanol:water (1:2:0.8 v/v/v) solvent system.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification:
-
Resuspend the dried lipid extract in a known volume of methanolic sodium hydroxide.
-
Heat the sample at 60-80°C for 1-2 hours to hydrolyze the ester linkages and release the free fatty acids.
-
Acidify the sample with hydrochloric acid to protonate the fatty acids.
-
Extract the free fatty acids with an organic solvent such as hexane (B92381) or diethyl ether.
-
Dry the fatty acid extract under nitrogen.
3. Derivatization (Trimethylsilyl Ether Formation):
-
To the dried fatty acid extract, add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.[3][4]
-
Incubate the mixture at 60°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.
-
Dry the sample under nitrogen and reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 250-300°C) to elute the derivatized fatty acids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Protocol 2: LC-MS/MS Analysis of 2-Hydroxy Fatty Acids
This protocol is based on modern LC-MS/MS methods that often allow for the analysis of 2-OH FAs without derivatization.
1. Lipid Extraction:
-
Follow the same lipid extraction procedure as described in the GC-MS protocol (Step 1).
2. Sample Preparation:
-
For total 2-OH FA analysis, perform the saponification step as described in the GC-MS protocol (Step 2).
-
For the analysis of free 2-OH FAs, the saponification step can be omitted.
-
After extraction (and saponification, if performed), dry the sample under nitrogen and reconstitute in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 or C8 column for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile, methanol) with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) is typically used.
-
Mass Spectrometer: An electrospray ionization (ESI) source operating in negative ion mode is commonly used.
-
Data Acquisition: Use multiple reaction monitoring (MRM) for targeted quantification of known 2-OH FAs.[13][14] For untargeted analysis, use full scan or data-dependent acquisition modes.
Conclusion and Recommendations
Both GC-MS and LC-MS are powerful and reliable techniques for the profiling of 2-hydroxy fatty acids. The choice between the two depends on the specific requirements of the study.
-
GC-MS is a robust and well-established technique that provides excellent separation and sensitivity, particularly for saturated and monounsaturated 2-OH FAs. The requirement for derivatization adds a step to the sample preparation but can improve chromatographic performance.
-
LC-MS/MS offers greater versatility, allowing for the analysis of a wider range of 2-OH FAs, including polyunsaturated and thermally sensitive species, often without the need for derivatization. Its higher throughput makes it well-suited for large-scale clinical and discovery lipidomics studies.
For researchers requiring high-throughput analysis of a broad range of 2-OH FAs, including potentially novel or unstable species, LC-MS/MS is generally the recommended platform. For studies focused on a smaller set of known, stable 2-OH FAs where high-throughput is not a primary concern, GC-MS remains a highly viable and cost-effective option.
Ultimately, the optimal method will depend on the specific analytes of interest, the biological matrix, the available instrumentation, and the overall goals of the research. Cross-validation of methods within a laboratory is always recommended to ensure data quality and consistency.
References
- 1. skyline.ms [skyline.ms]
- 2. mdpi.com [mdpi.com]
- 3. Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. marinelipids.ca [marinelipids.ca]
- 5. researchgate.net [researchgate.net]
- 6. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HACL1 and HACL2 Enzymes for Researchers
An in-depth functional comparison of 2-hydroxyacyl-CoA lyase 1 (HACL1) and 2-hydroxyacyl-CoA lyase 2 (HACL2), providing researchers, scientists, and drug development professionals with a comprehensive overview of their distinct roles in fatty acid metabolism, supported by experimental data and detailed methodologies.
Introduction
2-hydroxyacyl-CoA lyase 1 (HACL1) and 2-hydroxyacyl-CoA lyase 2 (HACL2) are two crucial enzymes involved in the alpha-oxidation of fatty acids, a metabolic pathway essential for the breakdown of specific types of fatty acids that cannot be processed through the more common beta-oxidation pathway. Both enzymes are thiamine (B1217682) pyrophosphate (TPP)-dependent and catalyze the cleavage of a carbon-carbon bond in 2-hydroxyacyl-CoA molecules. However, they exhibit significant differences in their subcellular localization, substrate specificity, and primary metabolic roles. This guide provides a detailed functional comparison of HACL1 and HACL2 to aid researchers in understanding their distinct contributions to cellular metabolism and in designing targeted studies.
Core Functional Differences
The primary distinctions between HACL1 and HACL2 lie in their cellular location and their preference for different types of fatty acid substrates.
-
Subcellular Localization: HACL1 is predominantly found in peroxisomes , while HACL2 resides in the endoplasmic reticulum (ER) .[1][2] This spatial separation suggests that they are involved in distinct metabolic pathways or act on substrates that are differentially transported within the cell.
-
Substrate Specificity: Experimental evidence from studies using knockout cell lines and ectopic expression systems has demonstrated clear differences in their substrate preferences:
-
HACL1 shows a greater activity towards 3-methyl-branched chain fatty acyl-CoAs , such as 2-hydroxyphytanoyl-CoA, a key intermediate in the degradation of phytanic acid.[3][4][5]
-
HACL2 exhibits higher activity with straight-chain 2-hydroxyacyl-CoAs , particularly those with very-long-chain fatty acids (VLCFAs).[3][6][7]
-
Quantitative Data Summary
| Feature | HACL1 | HACL2 | Reference |
| Primary Substrate Class | 3-Methyl-Branched Chain Fatty Acyl-CoAs | Straight-Chain 2-Hydroxyacyl-CoAs (especially VLCFAs) | [3][6] |
| Example Substrate | 2-Hydroxyphytanoyl-CoA | 2-Hydroxy-C24:0-CoA | [3][4] |
| Subcellular Localization | Peroxisome | Endoplasmic Reticulum | [1][2] |
| Observed Activity in Cellular Assays | Major role in phytanic acid α-oxidation | Greater role in the α-oxidation of 2-hydroxy long-chain and very-long-chain fatty acids | [3][7] |
Signaling and Metabolic Pathways
Both HACL1 and HACL2 are key players in the fatty acid α-oxidation pathway. This pathway is crucial for the metabolism of fatty acids that are structurally unsuitable for β-oxidation.
Fatty Acid α-Oxidation Pathway
The diagram below illustrates the general fatty acid α-oxidation pathway and the specific roles of HACL1 and HACL2 in processing different substrate types.
Caption: Differential roles of HACL1 and HACL2 in fatty acid α-oxidation.
Experimental Protocols
The functional comparison of HACL1 and HACL2 typically involves cellular-based assays using knockout cell lines or yeast expression systems, followed by the quantification of specific fatty acid metabolites.
Experimental Workflow: Comparative Analysis of HACL1 and HACL2 Activity
The following diagram outlines a typical experimental workflow for comparing the substrate specificity of HACL1 and HACL2.
Caption: A typical workflow for the comparative analysis of HACL1 and HACL2.
Detailed Methodologies
1. Cell Culture and Substrate Incubation (CHO-K1 cells) [3][4]
-
Cell Lines: Wild-type (WT), HACL1 knockout (KO), HACL2 KO, and HACL1/HACL2 double knockout (DKO) Chinese Hamster Ovary (CHO-K1) cells.
-
Culture Conditions: Cells are cultured in standard growth medium.
-
Substrate Treatment:
2. Lipid Extraction and Sample Preparation [2]
-
Extraction: Lipids are extracted from both the cell pellet and the culture medium using a suitable organic solvent mixture (e.g., chloroform/methanol).
-
Saponification: The extracted lipids are subjected to alkaline hydrolysis (saponification) to release free fatty acids from their esterified forms.
-
Derivatization (Optional but Recommended for LC-MS/MS): To improve ionization efficiency and chromatographic separation, the free fatty acids can be derivatized.
3. LC-MS/MS Analysis for Metabolite Quantification [1][3]
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Reverse-phase chromatography is typically used to separate the fatty acids.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) mode is employed for sensitive and specific quantification of the target fatty acid metabolites (e.g., phytanic acid, 2-hydroxyphytanic acid, pristanic acid, and odd-chain fatty acids).
-
Quantification: Absolute or relative quantification is performed using stable isotope-labeled internal standards.
Conclusion
HACL1 and HACL2 are both essential enzymes in fatty acid α-oxidation, but they play distinct, non-redundant roles in cellular metabolism. HACL1 is the primary enzyme for the degradation of 3-methyl-branched chain fatty acids like phytanic acid within the peroxisomes. In contrast, HACL2, located in the endoplasmic reticulum, is more critical for the metabolism of straight-chain 2-hydroxy fatty acids, particularly those with very long chains. This functional divergence, dictated by their subcellular localization and substrate preferences, highlights the complexity of fatty acid metabolism and provides important considerations for researchers studying lipid-related metabolic disorders and developing therapeutic interventions. Further studies focusing on the detailed kinetic characterization of the purified recombinant human enzymes are needed to provide a more precise quantitative comparison.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. cloud-clone.com [cloud-clone.com]
A Comparative Guide to In Vivo and In Vitro Studies of 2-Hydroxyundecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro methodologies for studying the metabolism of 2-Hydroxyundecanoyl-CoA. Understanding the strengths and limitations of each approach is crucial for designing experiments, interpreting data, and advancing our knowledge of fatty acid metabolism and related disorders. This compound, a medium-chain 2-hydroxy fatty acid, is primarily metabolized through the peroxisomal α-oxidation pathway.
Executive Summary
The metabolism of 2-hydroxy fatty acids is a critical process, and its dysregulation is associated with certain metabolic disorders. Studying this process can be approached through two primary lenses: in vivo and in vitro.
In vivo studies , conducted within a living organism, provide a holistic view of metabolic pathways, accounting for complex physiological interactions, hormonal regulation, and tissue-specific metabolism. However, these studies are often complex, costly, and can be challenging for mechanistic analyses due to the multitude of interacting variables.
In vitro studies , performed in a controlled environment outside of a living organism, offer a reductionist approach. They allow for the precise investigation of specific enzymes, reaction kinetics, and cellular mechanisms in isolation. This approach is generally more cost-effective and allows for higher throughput. The primary limitation is the potential lack of physiological relevance, as the complex intercellular and inter-organ signaling of a whole organism is absent.
This guide will delve into the specific experimental protocols, present available quantitative data for comparison, and visualize the key metabolic pathways and experimental workflows.
Data Presentation: A Comparative Analysis
Direct quantitative data comparing the metabolism of this compound in vivo versus in vitro is limited in publicly available literature. However, by examining studies on analogous 2-hydroxy long-chain fatty acids and the key enzyme in their metabolism, 2-hydroxyacyl-CoA lyase (HACL1), we can construct a comparative framework.
| Parameter | In Vivo Studies (Animal Models/Human Subjects) | In Vitro Studies (Isolated Enzymes, Cell Cultures) | Key Considerations |
| Metabolic Rate | Measured as substrate disappearance or product appearance in plasma/tissues over time (e.g., µmol/kg/hr). Highly variable depending on physiological state. | Measured as product formation per unit time per mg of protein (e.g., nmol/min/mg). Allows for precise determination of enzyme kinetics. | In vivo rates reflect the net result of uptake, metabolism, and excretion. In vitro rates reflect the intrinsic activity of enzymes or cellular pathways under specific conditions. |
| Metabolite Profile | Analysis of plasma, urine, and tissue samples for this compound and its downstream metabolites (e.g., decanoyl-CoA, formate). | Analysis of cell lysates or reaction mixtures for specific metabolic products. Allows for the identification of pathway intermediates. | In vivo analysis provides a systemic view of metabolite distribution and clearance. In vitro analysis is crucial for elucidating the step-by-step biochemical transformations. |
| Enzyme Kinetics (HACL1) | Not directly measurable. Inferences are made from metabolite levels in genetic knockout models or in response to specific diets. | Km: ~120 µM (for bacterial 2-hydroxyisobutyryl-CoA lyase) kcat: ~1.3 s-1 (for bacterial 2-hydroxyisobutyryl-CoA lyase)[1] | Kinetic parameters are essential for understanding enzyme efficiency and substrate affinity, which can only be directly determined in vitro. |
| Subcellular Localization | Inferred from tissue fractionation after in vivo experiments or through imaging techniques. Metabolism is primarily peroxisomal. | Directly determined through subcellular fractionation of cultured cells or tissues and subsequent activity assays. Confirmed to be peroxisomal.[2] | Both approaches confirm the peroxisomal localization of the α-oxidation pathway. |
| Regulation | Can study the effects of diet, hormones, and disease states on the overall metabolic flux. | Can investigate the direct effects of inhibitors, activators, and genetic manipulations on specific enzymes or cellular pathways. | In vivo studies are essential for understanding physiological regulation, while in vitro studies are necessary for dissecting molecular mechanisms. |
Experimental Protocols
In Vivo Metabolism of 2-Hydroxy Fatty Acids (Adapted from Phytanic Acid Studies)
Objective: To determine the rate of metabolism and identify the metabolic products of a 2-hydroxy fatty acid in a whole organism.
Methodology:
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Subject Selection: Animal models (e.g., wild-type vs. HACL1 knockout mice) or human subjects are selected. Baseline physiological parameters are recorded.
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Substrate Administration: A labeled version of the 2-hydroxy fatty acid (e.g., 13C-labeled 2-Hydroxyundecanoic acid) is administered orally or via infusion.
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Sample Collection: Blood, urine, and tissue samples are collected at various time points post-administration.
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Metabolite Extraction and Analysis: Lipids are extracted from the collected samples. The fatty acid fraction is then derivatized and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled substrate and its metabolites.
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Data Analysis: The rate of disappearance of the parent compound and the appearance of its metabolites are calculated to determine the metabolic flux.
In Vitro Metabolism of this compound
Objective: To characterize the enzymatic conversion of this compound and determine the kinetics of the key enzymes involved.
Methodology:
-
System Selection:
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Isolated Enzyme Assay: Recombinant 2-hydroxyacyl-CoA lyase (HACL1) is purified.
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Cell Culture Model: A relevant cell line (e.g., hepatocytes, fibroblasts) is cultured. Cells can be used intact, as homogenates, or subcellular fractions (e.g., isolated peroxisomes).
-
-
Reaction Setup:
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Isolated Enzyme: The purified HACL1 is incubated with this compound in a reaction buffer containing necessary cofactors (Thiamine pyrophosphate (TPP) and Mg2+).
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Cell-based Assay: Intact cells are incubated with 2-Hydroxyundecanoic acid (which is then activated intracellularly to its CoA ester). For cell homogenates or peroxisomal fractions, this compound is added directly along with cofactors.
-
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
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Reaction Termination and Product Measurement: The reaction is stopped (e.g., by adding acid or a solvent). The products, such as the resulting n-1 aldehyde (decanal) and formyl-CoA (or its breakdown product, formate), are quantified using methods like HPLC, GC-MS, or specific colorimetric/fluorometric assays.
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Data Analysis: Enzyme activity is calculated (e.g., in nmol of product formed/min/mg of protein). For kinetic analysis, the reaction is performed with varying substrate concentrations to determine Km and Vmax.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Peroxisomal α-oxidation of this compound.
Caption: Comparative experimental workflows for in vivo and in vitro studies.
Conclusion
The study of this compound metabolism necessitates a multi-faceted approach. In vivo studies are indispensable for understanding the physiological relevance and systemic effects of this metabolic pathway. In contrast, in vitro studies are powerful tools for dissecting the molecular mechanisms, identifying key enzymes, and determining their kinetic properties. The data and protocols presented in this guide highlight the complementary nature of these two approaches. For a comprehensive understanding, researchers should aim to integrate findings from both in vivo and in vitro experiments. Future research focusing on direct comparative studies using this compound will be invaluable in bridging the gap between cellular mechanisms and whole-body metabolism.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
